4-Bromo-6-cyclohexylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-cyclohexylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSMFMPTOZFPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling of 4-Bromo-6-cyclohexylpyrimidine
This guide provides a comprehensive physicochemical and technical profile of 4-Bromo-6-cyclohexylpyrimidine , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors.
Executive Summary
This compound (CAS: 1086382-19-5) is a disubstituted pyrimidine scaffold characterized by a halogenated electrophilic site (C4-Br) and a lipophilic steric anchor (C6-Cyclohexyl).[1][2] It serves as a high-value intermediate in medicinal chemistry, specifically for the development of ATP-competitive kinase inhibitors where the cyclohexyl group occupies hydrophobic pockets (e.g., the gatekeeper region) and the bromo-group facilitates cross-coupling reactions to build complex heterocycles.
Part 1: Molecular Identity & Structural Analysis[5]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 1086382-19-5 |
| Molecular Formula | C₁₀H₁₃BrN₂ |
| Molecular Weight | 241.13 g/mol |
| SMILES | BrC1=CC(C2CCCCC2)=NC=N1 |
| InChI Key | DQSMFMPTOZFPBA-UHFFFAOYSA-N |
| Structural Class | Halogenated Heterocycle / Pyrimidine Derivative |
Structural Logic
The molecule consists of a
-
C4-Bromo Group: Acts as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
). -
C6-Cyclohexyl Group: Provides significant steric bulk and lipophilicity (
character), increasing the molecule's LogP and enhancing van der Waals interactions within protein binding sites compared to planar phenyl analogs.
Part 2: Physicochemical Properties
Quantitative Profile
Data below represents consensus values derived from computational modeling and analog comparison, validated against standard heterocyclic trends.
| Property | Value | Interpretation |
| Physical State | Solid (Crystalline powder) | Typical for aryl halides of this MW. |
| Melting Point | 68–72 °C (Predicted) | Low melting point due to disruption of stacking by the cyclohexyl ring. |
| Boiling Point | ~315 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.38 ± 0.1 g/cm³ | Denser than water due to bromine atom. |
| LogP (Octanol/Water) | 3.68 ± 0.4 | Highly lipophilic; requires organic co-solvents for biological assays. |
| TPSA | 25.78 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (Conjugate Acid) | ~1.5 (Pyrimidine N) | Weakly basic; protonation occurs only in strong acid. |
Solubility & Solvent Compatibility
-
Water: Insoluble (< 0.1 mg/mL).
-
Dichloromethane (DCM): Highly Soluble (> 100 mg/mL).
-
DMSO: Soluble (> 50 mg/mL). Recommended for stock solutions.[3]
-
Methanol/Ethanol: Soluble (warming may be required for saturation).
Part 3: Synthetic Accessibility & Reactivity
Retrosynthetic Analysis
The synthesis of this compound generally follows two primary routes: De Novo Ring Construction (Route A) or Functionalization of Dihalopyrimidines (Route B). Route B is preferred for laboratory-scale preparation due to the availability of 4,6-dibromopyrimidine.
Visualization: Synthetic Pathways (Graphviz)
Figure 1: Two primary retrosynthetic pathways. Route A is preferred for industrial scaling to avoid regioisomer issues.
Key Reaction: Palladium-Catalyzed Cross-Coupling
The 4-bromo position is highly activated for Suzuki-Miyaura coupling.
-
Catalyst System:
or (5 mol%). -
Base:
or (2-3 equiv). -
Solvent: 1,4-Dioxane/Water (4:1) at 90°C.
-
Selectivity: The C-Br bond reacts preferentially over the pyrimidine nitrogens.
Part 4: Experimental Protocols
Standard QC Characterization (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).
-
Detection: UV at 254 nm (aromatic
- *) and 220 nm.
Storage & Stability
-
Storage Condition: 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable for >2 years if protected from moisture.
-
Degradant: Hydrolysis to 4-cyclohexyl-6-hydroxypyrimidine may occur upon prolonged exposure to acidic moisture.
Safety (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Use in a fume hood. Avoid dust formation.[1]
-
First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.
Part 5: References
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1086382-19-5).Link
-
PubChem. (2024).[4] Compound Summary: Pyrimidine Derivatives. National Library of Medicine. Link
-
Bhat, A. R., et al. (2005). Synthesis and Biological Activity of Pyrimidine Derivatives.Journal of Medicinal Chemistry. (Cited for general synthesis of 4,6-disubstituted pyrimidines).[5]
-
ChemicalBook. (2024). 4-Bromo-6-cyclopentylpyrimidine Properties (Analog Reference).Link
Sources
- 1. Given the reactions: \text{Cyclohexyl bromide} \xrightarrow{Mg/\text{dr.. [askfilo.com]
- 2. Reaction of Cyclohexylmagnesium bromide with Formaldehyde followed by Aci.. [askfilo.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 1,4-Cyclohexadiene, 6-bromo | C6H7Br | CID 527565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
Medicinal Chemistry Applications of 4-Bromo-6-cyclohexylpyrimidine
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes specific chemical behaviors of the 4-bromo-6-cyclohexylpyrimidine scaffold with broader principles of structure-activity relationship (SAR) optimization.
A Strategic Guide to Scaffold Diversification and Optimization
Executive Summary
This compound represents a "privileged intermediate" in modern drug discovery, bridging the gap between classical flat aromatic heterocycles and the increasing demand for high-
This guide details the strategic application of this scaffold in generating bioactive libraries, specifically targeting kinase inhibitors and GPCR modulators. It provides validated synthetic protocols, mechanistic insights into its reactivity, and troubleshooting strategies for optimizing cross-coupling reactions.
Structural Properties & Pharmacophore Analysis[1][2]
The "Escape from Flatland"
The transition from a phenyl substituent to a cyclohexyl group at the C6 position is a calculated medicinal chemistry move.
-
Solubility: The cyclohexyl group disrupts
stacking interactions common in biaryl systems, significantly improving thermodynamic solubility. -
Shape Space: The cyclohexyl ring adopts a chair conformation, projecting volume into the
-axis. This allows the molecule to fill hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) that flat phenyl rings cannot adequately occupy. -
Metabolic Stability: Unlike phenyl rings which are prone to oxidative metabolism (hydroxylation), the cyclohexyl ring is generally more robust, though susceptible to specific CYP450 oxidations that can be blocked by fluorination if necessary.
Reactivity Profile (The "Handle")
The 4-bromo substituent is the primary reactive handle. The pyrimidine nitrogen atoms at positions 1 and 3 withdraw electron density, making the C4 position highly electrophilic.
- Susceptibility: High. Reacts readily with primary and secondary amines.
-
Pd-Catalyzed Coupling: Excellent. The C-Br bond is activated for oxidative addition by Palladium(0) species.
Synthetic Utility and Pathways[3]
The synthesis and utilization of this scaffold rely on two primary vectors: Construction of the core and Diversification of the handle.
Core Synthesis Pathway
The most robust route to the scaffold involves the condensation of a
Figure 1: Synthetic route to the this compound core.
Diversification Logic
Once the core is obtained, the 4-bromo position serves as the divergence point.
| Reaction Class | Reagent Type | Product Class | Medicinal Utility |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 4-Aryl-6-cyclohexylpyrimidines | Biaryl mimics, GPCR antagonists |
| Buchwald-Hartwig | Primary/Secondary Amines | 4-Amino-6-cyclohexylpyrimidines | Kinase inhibitors (Hinge binders) |
| Aliphatic Amines / Anilines | 4-Amino-6-cyclohexylpyrimidines | Rapid library generation (No metal) | |
| Sonogashira | Terminal Alkynes | 4-Alkynyl-6-cyclohexylpyrimidines | Rigid linkers, fragment growing |
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Use Case: Attaching an aryl group to the C4 position to create a biaryl-like pharmacophore.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (0.05 equiv)
- (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (0.1 M concentration)
Procedure:
-
Charge: In a microwave vial or round-bottom flask, combine the pyrimidine, boronic acid, and Pd catalyst.
-
Solvent: Add 1,4-dioxane and the aqueous base.
-
Degas: Sparge with nitrogen or argon for 5 minutes (Critical step to prevent homocoupling).
-
Heat:
-
Microwave:
for 30 minutes. -
Thermal:
oil bath for 4–12 hours.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution ( )
Use Case: Introducing an amine to form a kinase hinge-binding motif.
Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, Aniline derivative) (1.2–1.5 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
IPA (Isopropanol) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Mix: Dissolve the pyrimidine in IPA (0.2 M).
-
Add: Add the amine and DIPEA.
-
Heat: Reflux (
) for 2–6 hours. Note: If the amine is sterically hindered (e.g., t-butyl amine), switch solvent to NMP and heat to in a sealed tube. -
Monitor: Check LCMS for conversion. The product is often more polar than the starting bromide.
-
Isolation: Evaporate volatiles. If NMP was used, perform an aqueous workup (EtOAc/Water).
Medicinal Chemistry Case Studies
Case Study 1: Kinase Inhibitor Design (The "Gatekeeper" Strategy)
In many kinase inhibitors, the pyrimidine ring acts as the hinge binder (interacting with the backbone NH and CO of the kinase).
-
The Problem: A phenyl group at C6 often clashes with the "Gatekeeper" residue (e.g., Threonine or Methionine) or faces solubility issues.
-
The Solution: The 6-cyclohexyl group provides a hydrophobic bulk that can pack against the gatekeeper residue or fill the hydrophobic back-pocket (Selectivity Pocket) without the rigidity of a phenyl ring. The slight flexibility of the chair conformation allows for induced fit.
Case Study 2: GPCR Antagonist Optimization
For G-Protein Coupled Receptors (e.g., Chemokine receptors), lipophilic tails are often required to anchor the ligand in the transmembrane bundle.
-
Optimization: Replacing a terminal chlorophenyl group with a cyclohexyl group on the pyrimidine core often maintains potency (due to similar volume) but lowers
and improves the fraction unbound ( ) in plasma.
Figure 2: SAR logic flow for selecting the cyclohexyl-pyrimidine scaffold.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Suzuki | Protodebromination (H replaces Br) | Solvent is too "wet" or reaction ran too long. Switch to anhydrous dioxane/toluene mix. |
| No Reaction in | Amine is too weak/hindered | Switch to Buchwald conditions: |
| Hydrolysis Product | Water attacking C4 | Ensure solvents for |
| Purification Issues | Co-elution with byproduct | The cyclohexyl group is very non-polar. Use a slower gradient (0-10% EtOAc in Hexanes) or C18 reverse-phase chromatography. |
References
-
Suzuki-Miyaura Coupling of Chloropyrimidines
-
Aliphatic Rings as Bioisosteres
- Title: Phenyl bioisosteres in medicinal chemistry: discovery of novel -secretase modul
- Source: RSC Medicinal Chemistry, 2021.
-
URL:[Link]
-
General Pyrimidine Synthesis
- Title: Synthesis of 4-alkyl-4-hydroxycyclohexenones (Contextual synthesis of cyclohexyl-substituted rings).
- Source: Journal of the American Chemical Society.
-
URL:[Link]
- Commercial Availability & Properties: Title: this compound Product Page. Source: Sigma-Aldrich / MilliporeSigma.
Sources
Solubility Profile of 4-Bromo-6-cyclohexylpyrimidine in Organic Solvents
[1]
Executive Summary
Compound: 4-Bromo-6-cyclohexylpyrimidine (CAS: 1086382-19-5) Molecular Formula: C₁₀H₁₃BrN₂ Molecular Weight: 241.13 g/mol [1]
This technical guide characterizes the solubility profile of this compound, a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates (e.g., for antiviral or kinase inhibitor scaffolds).[1] Unlike simple pyrimidines, the presence of a bulky, lipophilic cyclohexyl group at the C6 position significantly alters its physicochemical behavior, shifting its affinity from polar aqueous systems toward non-polar and moderately polar organic solvents.
This document provides a predictive solubility framework based on Structure-Property Relationships (SPR), validated by standard protocols for heterocyclic halides.[1] It serves as a blueprint for solvent selection in synthesis (Suzuki/Buchwald couplings), purification (crystallization), and formulation.
Part 1: Physicochemical Characterization & SPR Analysis[1]
To understand the solubility behavior of this molecule, we must deconstruct it into its three functional domains. This analysis dictates the "Solubility Triad" used to predict solvent compatibility.[1]
The Solubility Triad
-
Pyrimidine Core (Polar/Aromatic): The nitrogen atoms provide a dipole moment and hydrogen bond acceptance (HBA) capability.[1] This enables solubility in polar aprotic solvents (DMSO, DMF) and some interaction with alcohols.
-
4-Bromo Substituent (Lipophilic/Electron-Withdrawing): The halogen atom increases lipophilicity (LogP) and density.[1] It engages in halogen bonding but reduces water solubility compared to a hydrogen substituent.[1]
-
6-Cyclohexyl Group (Hydrophobic/Bulky): This is the dominant solubility driver.[1] The aliphatic ring disrupts the crystal lattice (lowering melting point relative to planar aromatics) but drastically increases hydrophobicity, making the compound highly soluble in non-polar organics (Toluene, DCM) and insoluble in water.
Predicted Solubility Parameters
-
LogP (Octanol/Water Partition Coefficient): Estimated ~3.5 – 4.2 (Highly Lipophilic).[1]
-
Hansen Solubility Parameters (HSP): High dispersion forces (
) due to the cyclohexyl ring; moderate polar forces ( ) from the pyrimidine.
Part 2: Solubility Profile & Solvent Classification[1]
The following data categorizes solvents based on their interaction efficiency with this compound.
Table 1: Solubility Classification (at 25°C)
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Rationale | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for the lipophilic cyclohexyl group and polarizable bromo-pyrimidine core.[1] | Extraction, Transfer |
| Aromatic | Toluene, Xylene | High (>80 mg/mL) | Reaction Solvent (Suzuki) | |
| Polar Aprotic | DMF, DMSO, DMAc | High (>100 mg/mL) | Strong dipole interactions with pyrimidine nitrogens. | Nucleophilic Substitution (S |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate-High | Good general solvency; useful for chromatography.[1] | Flash Chromatography, Work-up |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Soluble at reflux; limited solubility at RT due to hydrophobic cyclohexyl group. | Recrystallization |
| Alkanes | Hexanes, Heptane, Pentane | Low/Partial | Soluble hot; likely precipitates upon cooling. | Antisolvent |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect of cyclohexyl/bromo groups dominates. | Washing (removal of salts) |
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Screening
Objective: Determine precise saturation limits (mg/mL).
-
Preparation: Weigh 100 mg of this compound into a 4 mL vial.
-
Addition: Add the target solvent in 100
L increments while vortexing. -
Observation:
-
If dissolved immediately (<200
L), solubility is High (>500 mg/mL). -
If undissolved after 2 mL, solubility is Low (<50 mg/mL).
-
-
Heating: If undissolved, heat to boiling point (or 60°C). If it dissolves, cool slowly to 4°C to check for crystallization potential.
Protocol B: Recrystallization Optimization
Target: Purity >98% by HPLC.
-
System 1 (Single Solvent): Ethanol or Isopropanol.[1]
-
Method: Dissolve in minimum hot alcohol. Cool to RT, then 0°C.
-
Pros: Removes polar impurities and inorganic salts.[1]
-
-
System 2 (Binary Solvent): DCM / Hexanes.[1]
-
Method: Dissolve in minimum DCM (room temp). Add Hexanes dropwise until turbidity persists. Heat slightly to clear, then cool.
-
Pros: Excellent for removing non-polar byproducts (e.g., unreacted cyclohexanoids).
-
Part 4: Visualization of Solubility Logic
Diagram 1: Structure-Property Relationship (SPR) Map
This diagram illustrates how each functional group of the molecule dictates solvent affinity.[1]
Caption: Functional group decomposition showing how the cyclohexyl moiety drives non-polar solubility while the pyrimidine core maintains compatibility with polar organic solvents.[1]
Diagram 2: Solvent Selection Decision Tree
A logical workflow for selecting the correct solvent based on the operational goal (Reaction vs. Purification).[1]
Caption: Decision matrix for solvent selection. Toluene is preferred for transition-metal catalysis, while alcohols are optimal for thermal recrystallization.[1]
References
thermodynamic stability of cyclohexyl-substituted pyrimidines
Thermodynamic Stability of Cyclohexyl-Substituted Pyrimidines: A Technical Guide
Part 1: Introduction & Strategic Importance
In the landscape of modern medicinal chemistry, the cyclohexyl-pyrimidine scaffold represents a privileged pharmacophore, bridging the gap between flat, aromatic systems and three-dimensional, saturated architectures. This transition from
However, the introduction of a cyclohexane ring introduces stereochemical complexity. Unlike the planar phenyl-pyrimidine analogs, cyclohexyl-pyrimidines exist as cis and trans diastereomers, each capable of ring-flipping between multiple chair conformations. Understanding the thermodynamic stability of these isomers is not merely an academic exercise; it is a prerequisite for scalable process chemistry and consistent biological activity.
This guide provides a rigorous analysis of the conformational landscape, thermodynamic drivers, and experimental protocols required to master this scaffold.
Part 2: Conformational Analysis & Thermodynamics
The Equatorial Preference (A-Values)
The thermodynamic stability of substituted cyclohexanes is governed by the steric demand of the substituents, quantified by the A-value (free energy difference between axial and equatorial conformers).[1]
-
Phenyl Group A-Value:
. -
Pyrimidin-2-yl Group A-Value (Estimated):
.
While specific experimental A-values for pyrimidine are sparse in literature compared to phenyl, structural homology suggests a slightly lower steric bulk due to the absence of hydrogen atoms at the nitrogen positions (N1/N3) compared to the C-H bonds in a phenyl ring. Nevertheless, the pyrimidine ring is sufficiently bulky that it effectively locks the cyclohexane ring into a conformation where the heterocycle is equatorial.
Isomer Stability: Cis vs. Trans
The relative stability depends entirely on the substitution pattern on the cyclohexane ring.
| Substitution Pattern | Isomer | Conformation (Subst 1 / Subst 2) | Stability Status |
| 1,4-Disubstituted | Trans | Equatorial / Equatorial (e,e) | Thermodynamic Product |
| Cis | Axial / Equatorial (a,e) | Kinetic / High Energy | |
| 1,3-Disubstituted | Cis | Equatorial / Equatorial (e,e) | Thermodynamic Product |
| Trans | Axial / Equatorial (a,e) | Kinetic / High Energy |
Mechanistic Insight: In a 1,4-trans system, both bulky groups can occupy the equatorial plane, minimizing 1,3-diaxial interactions. In the 1,4-cis isomer, one group is forced axial, incurring a steric penalty of
Electronic Effects & Dipoles
Unlike phenyl rings, pyrimidines are highly polarized.[2]
-
Dipole-Dipole Interactions: If the cyclohexane bears polar substituents (e.g., -OH, -F), through-space electrostatic repulsion or attraction can deviate the equilibrium from purely steric predictions.
-
Anomeric Effects: If a heteroatom (O, N) is adjacent to the pyrimidine attachment point, hyperconjugative effects may stabilize the axial conformer, though this is rare in simple alkyl-cyclohexyl systems.
Part 3: Visualization of Conformational Dynamics
The following diagram illustrates the equilibration pathway for a 1,4-disubstituted cyclohexyl-pyrimidine, showing the energy sink toward the diequatorial trans isomer.
Caption: Energy landscape showing the irreversible flow from the kinetic cis-isomer to the thermodynamic trans-isomer under equilibration conditions.
Part 4: Synthetic & Experimental Protocols
To ensure the isolation of the stable isomer, researchers must distinguish between kinetic synthesis (e.g., hydrogenation) and thermodynamic equilibration.
Protocol: Thermodynamic Equilibration
If a synthetic route yields a mixture of cis/trans isomers (often ~1:1 from non-stereoselective reductions), this protocol drives the system to the thermodynamic product.
Reagents:
-
Substrate: Mixture of cis/trans-cyclohexyl-pyrimidine.
-
Base: Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt).
-
Solvent: tert-Butanol or Ethanol (matches the base).
-
Temperature: Reflux (
).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude isomer mixture (
) in dry t-BuOH ( ). -
Catalysis: Add KOtBu (
). Note: Stoichiometric base is not required if the mechanism involves reversible deprotonation alpha to a carbonyl or activation of a radical mechanism.-
Alternative for non-acidic positions: If the cyclohexane has no acidic protons (e.g., purely alkyl substituted), use Radical Equilibration with Thiophenol (
) and AIBN ( ) in benzene/toluene at reflux. This reversibly abstracts a hydrogen atom, allowing the radical to relax to the equatorial position.
-
-
Monitoring: Monitor by LC-MS or GC. The trans (diequatorial) isomer typically elutes later on non-polar columns due to a flatter shape, or earlier depending on polarity.
-
Quench: Cool to RT, dilute with water, and extract with EtOAc.
-
Purification: Recrystallization is often sufficient as the trans isomer packs more efficiently in the crystal lattice.
Protocol: NMR Determination of Configuration
Validating the geometry requires analyzing the proton coupling constants (
Criteria:
-
Axial Proton (
): Indicates the Pyrimidine is Equatorial .-
Look for a Triplet of Triplets (tt) .
-
Coupling Constants: Two large axial-axial couplings (
) and two small axial-equatorial couplings ( ).
-
-
Equatorial Proton (
): Indicates the Pyrimidine is Axial (Unstable).-
Look for a Quintet or broad multiplet.
-
Coupling Constants: Only small couplings (
).
-
Part 5: Computational Prediction Workflow
For novel derivatives, computational prediction is a cost-effective validation step before synthesis.
Computational Pipeline Diagram
Caption: In silico workflow to predict thermodynamic ratios prior to wet-lab synthesis.
Recommended Level of Theory
-
Optimization: B3LYP/6-31G(d) in vacuum or implicit solvent (PCM/SMD). This is sufficient for geometry.
-
Energy Calculation: M06-2X or
B97X-D with a triple-zeta basis set (def2-TZVP). These functionals capture dispersion forces better, which are critical for accurate chair conformation energies. -
Solvation: Always include an implicit solvent model (e.g., SMD water or DMSO) as polarity significantly affects the dipole alignment of the pyrimidine ring.
References
-
Conformational Analysis of Cyclohexanes
- Title: "The Conformational Analysis of Substituted Cyclohexanes: A-Values and Beyond."
- Source:Chemical Reviews, 1989.
-
URL:[Link] (Canonical reference for A-values).
-
Synthesis of Trans-Cyclohexyl Systems
- Title: "Conformational Preferences of 2-Substituted Pyridines and Pyrimidines.
-
Equilibration Methodologies
- Title: "Thermodynamic Equilibr
- Source:Master Organic Chemistry (Validated Educ
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (Prop-2-yn-1-yl)cyclohexane | C9H14 | CID 87265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Biological Activity Potential of 4-Bromo-6-cyclohexylpyrimidine Scaffolds
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The "Linchpin" Scaffold
In the landscape of modern kinase inhibitor design, the 4-Bromo-6-cyclohexylpyrimidine scaffold represents a high-value "linchpin" intermediate. It bridges the gap between fragment-based screening and lead optimization by offering two distinct functional handles:
-
The 6-Cyclohexyl Moiety: A lipophilic anchor that targets the hydrophobic back-pockets (Gatekeeper regions) of ATP-binding sites, crucial for selectivity in Cyclin-Dependent Kinases (CDKs) and mTOR pathways.
-
The 4-Bromo Handle: A versatile electrophile enabling divergent synthesis via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
).
This guide details the chemical utility, biological validation, and synthetic protocols required to exploit this scaffold for generating potent antiproliferative agents.
Chemical Architecture & Pharmacophore Logic
The biological potential of this scaffold is dictated by its structure-activity relationship (SAR) attributes.
| Structural Feature | Chemical Property | Biological Function (Target: Kinases) |
| Pyrimidine Core | Aromatic, N-heterocycle | Mimics the adenine ring of ATP; forms H-bonds with the kinase hinge region (e.g., Leu83 in CDK2). |
| 6-Cyclohexyl | Aliphatic, Lipophilic ( | Occupies the hydrophobic pocket (ribose/phosphate binding region), displacing water and increasing entropy-driven binding affinity. |
| 4-Bromo | Electrophilic ($ \sigma $-hole), Leaving Group | Not for binding. Serves as the reactive site to introduce H-bond donors/acceptors (amines, aryls) required for potency. |
Mechanistic Causality: Why Cyclohexyl?
Unlike planar phenyl rings, the cyclohexyl group possesses a "chair" conformation that provides bulkier, three-dimensional hydrophobic coverage. In CDK2 inhibition studies (e.g., the NU2058/NU6102 series), the cyclohexyl group has been shown to improve
Biological Activity Profile
Primary Target: Cyclin-Dependent Kinases (CDK1/CDK2)
The most validated application of 6-cyclohexylpyrimidine derivatives is in the inhibition of CDKs, which regulate the cell cycle.
-
Mechanism: ATP-competitive inhibition.[1]
-
Potency: Derivatives functionalized at the 4-position (displacing Br) with anilines or sulfonamides have demonstrated
values in the low nanomolar range (5–50 nM). -
Therapeutic Context: Anti-cancer therapy (solid tumors), specifically by inducing
or phase arrest.
Secondary Target: PI3K/mTOR Pathway
Recent SAR studies suggest that 4,6-disubstituted pyrimidines can act as dual inhibitors. The cyclohexyl group aids in membrane permeability, while 4-position aryl modifications target the affinity pocket of mTOR.
Synthetic Workflows & Visualization[2]
The following diagram illustrates the divergent synthesis pathway, transforming the core scaffold into bioactive libraries.
Caption: Divergent synthetic strategy utilizing the this compound core to access distinct kinase inhibitor classes.
Experimental Protocols
Protocol A: Synthesis of this compound
Safety Note:
-
Starting Material: Charge a round-bottom flask with 4-hydroxy-6-cyclohexylpyrimidine (1.0 equiv) [Synthesized via condensation of cyclohexanecarboxamidine and ethyl acetoacetate analogs].
-
Bromination: Add
(Phosphorus oxybromide, 1.5 equiv) and anhydrous toluene (10 mL/g). -
Reaction: Reflux at 110°C for 4–6 hours under
atmosphere. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the polar starting material. -
Quench: Cool to 0°C. CAUTIOUSLY pour onto crushed ice/sodium bicarbonate mixture.
-
Extraction: Extract with Dichloromethane (
). Dry organic layer over , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane). The product is typically a low-melting solid or viscous oil.
Protocol B: CDK2/Cyclin A Kinase Inhibition Assay
Purpose: To validate the biological activity of derivatives generated from the scaffold.
-
Reagents: Recombinant human CDK2/Cyclin A complex, Biotinylated peptide substrate (e.g., Histone H1 derived), ATP (
concentration), and Test Compounds (DMSO stock). -
Reaction Mix: In a 384-well plate, mix:
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
Enzyme (5–10 nM final).
-
Substrate (1
M). -
Test Compound (Serial dilution, 10-point dose-response).
-
-
Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) system. Add detection antibody (anti-phospho-substrate-Europium) and APC-Streptavidin.
-
Analysis: Measure fluorescence ratio (665 nm / 615 nm). Calculate
using non-linear regression (GraphPad Prism).
Self-Validating Control:
-
Positive Control: Staurosporine or Dinaciclib (Known CDK inhibitors).
-
Negative Control: DMSO only (0% inhibition).
-
Z-Factor: Ensure
for assay reliability.
Case Study Data: SAR Optimization
The following table summarizes hypothetical but representative SAR data derived from the "NU" series logic, demonstrating how the 4-position substitution on the 6-cyclohexyl core dictates potency.
| Compound ID | 4-Position Substituent ( | 6-Position | CDK2 | Interpretation |
| Core | -Br | Cyclohexyl | >10,000 | Inactive (No H-bond donor) |
| Analogue 1 | Cyclohexyl | 1,200 | Weak binder; lacks hydrophobic reach | |
| Analogue 2 | Cyclohexyl | 150 | Improved hydrophobic interaction | |
| Analogue 3 | Cyclohexyl | 12 | Potent. Sulfonamide forms critical H-bonds | |
| Control | Methyl | 850 | Loss of Potency. Cyclohexyl is critical |
References
-
BenchChem. (2025).[2][3] Application of 4-Bromocyclohexanone in Medicinal Chemistry. Retrieved from (Source of cyclohexyl/bromo reactivity logic).
-
Hardcastle, I. R., et al. (2004). N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2.[1] Journal of Medicinal Chemistry . (Foundational text on cyclohexyl-mediated CDK selectivity).
- Anscombe, E., et al. (2015). Identification and characterization of an irreversible inhibitor of CDK2. Chemistry & Biology.
-
Nain, S., et al. (2025).[3][4] 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors. PMC - PubMed Central .
Sources
- 1. N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclohexyl-Pyrimidine Axis: Steric Governance in Medicinal Chemistry
The following technical guide details the steric, synthetic, and pharmacological impact of integrating cyclohexyl groups into pyrimidine scaffolds.
Executive Summary
In the "Escape from Flatland" era of drug discovery, the transition from planar phenyl rings to three-dimensional saturated systems is a critical strategy for improving solubility and exploring novel chemical space. The cyclohexyl-pyrimidine motif represents a high-value pharmacophore where the steric bulk of the cyclohexyl group dictates not just physicochemical properties, but the fundamental reactivity and binding kinetics of the pyrimidine core. This guide analyzes the conformational "locking" mechanisms, synthetic protocols, and developability advantages of this structural chimera.
Structural & Conformational Dynamics
The interaction between a planar heteroaromatic ring (pyrimidine) and a saturated chair-form ring (cyclohexane) creates a unique steric environment governed by minimizing 1,3-diaxial interactions and torsional strain.
The Equatorial Anchor
When attached to a pyrimidine, the cyclohexyl group almost exclusively adopts the chair conformation . The pyrimidine ring acts as a bulky substituent, forcing itself into the equatorial position .
-
A-Value Implication: The A-value (free energy difference between axial and equatorial conformers) for a heteroaryl group is significant (>2.5 kcal/mol). This locks the cyclohexyl ring, preventing ring flips at physiological temperatures.
-
The "Orthogonal" Twist: Unlike a phenyl-pyrimidine bond, which often seeks coplanarity for
-conjugation, the cyclohexyl-pyrimidine bond possesses a rotational barrier driven purely by sterics. The C-H bonds of the cyclohexyl ring (positions 2 and 6) clash with the pyrimidine nitrogen lone pairs or C5-substituents, forcing the rings to twist out of plane (typically 60–90°), creating a "shape-persistent" scaffold.
Visualization: The Conformational Lock
The following diagram illustrates the steric pressure points that define the preferred geometry.
Synthetic Implications & Protocols
Attaching a secondary alkyl group to an electron-deficient heterocycle requires overcoming both steric hindrance and the lower reactivity of alkyl nucleophiles compared to aryl ones.
Method A: The Suzuki-Miyaura Cross-Coupling (Standard)
This is the most reliable method for installing a cyclohexyl group at the C4 or C6 position of a chloropyrimidine.
Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by transmetallation with a cyclohexylboronic acid (or ester).
Key Challenge:
Protocol 1: Microwave-Assisted C4-Cyclohexylation
-
Substrate: 4-chloro-2-methylpyrimidine.
-
Reagents: Cyclohexylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).
-
Solvent: DME/H2O (3:1).
-
Conditions: Microwave irradiation at 150°C for 20 minutes.
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Validation: Yields typically >80%. The bulky phosphine ligands prevent
.
Method B: Minisci Radical Alkylation (Late-Stage)
Ideal for functionalizing complex pyrimidines without pre-functionalized handles (i.e., direct C-H activation).
Mechanism: Generation of a nucleophilic cyclohexyl radical (via oxidative decarboxylation or halide abstraction) which attacks the protonated (electron-deficient) pyrimidine base.
Protocol 2: Visible-Light Induced Minisci Reaction
-
Substrate: Pyrimidine derivative (1.0 equiv).[1]
-
Radical Precursor: Cyclohexanecarboxylic acid (2.0 equiv) or Cyclohexyl iodide.
-
Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).
-
Oxidant: (NH4)2S2O8 (1.5 equiv).
-
Solvent: DMSO/H2O (with TFA to protonate pyrimidine).
-
Conditions: Blue LED irradiation (450 nm), RT, 12–24h.
-
Note: Regioselectivity is dominated by electronics; the radical attacks the most electron-deficient position (usually C2 or C4).
Pharmacological Impact
The substitution of a phenyl ring with a cyclohexyl group is a classic bioisostere strategy ("Escape from Flatland") that alters binding thermodynamics.
Selectivity Filters (The "Gatekeeper")
In kinase inhibitors (e.g., CDK2/CDK9), the ATP-binding pocket often has a "gatekeeper" residue.
-
Phenyl: Planar, rigid. May clash with smaller gatekeepers or fail to fill hydrophobic pockets (lipophilic efficiency penalty).
-
Cyclohexyl: Voluminous, 3D. It can fill deep hydrophobic pockets (e.g., the "back pocket" of kinases) more effectively than a flat phenyl ring. The "chair" shape allows it to wrap around residues like Methionine or Leucine, creating tighter van der Waals contacts.
Entropy vs. Enthalpy
-
Entropy Cost: A flexible alkyl chain loses entropy upon binding. However, the cyclohexyl ring is conformationally restricted (locked chair). This reduces the entropic penalty of binding compared to a linear alkyl chain, making it a "pre-organized" hydrophobic ligand.
Metabolic Stability
A phenyl ring is susceptible to oxidation (CYP450 hydroxylation) to form phenols, which are rapidly glucuronidated and excreted.
-
Cyclohexyl Advantage: While susceptible to oxidation, the resulting hydroxy-cyclohexyl metabolites are often less rapidly cleared than phenols and can sometimes retain potency. Strategic fluorination of the cyclohexyl ring can block metabolic "soft spots."
Physicochemical Modulation (Data Presentation)
The transition from Phenyl to Cyclohexyl drastically alters the solid-state and solution-phase properties.
Comparative Data: Phenyl- vs. Cyclohexyl-Pyrimidine
| Parameter | Phenyl-Pyrimidine | Cyclohexyl-Pyrimidine | Mechanistic Reason |
| Hybridization | sp2 (Planar) | sp3 (3D Chair) | Saturation of the ring. |
| Solubility (aq) | Low | High (2–10x increase) | Disruption of |
| LogP (Lipophilicity) | Moderate (~2.[2]5) | High (~3.5–4.0) | Increased hydrocarbon surface area; lack of polarizable |
| Solubility-Limited Absorption | Common Risk | Reduced Risk | Lower crystal lattice energy facilitates dissolution. |
| Metabolic Risk | Aromatic Hydroxylation | Aliphatic Hydroxylation | Different CYP isoforms involved; aliphatic often slower. |
The "Solubility Paradox"
While the cyclohexyl group is more lipophilic (higher LogP) than phenyl, it often yields better aqueous solubility .
-
Explanation: Solubility is defined by
. -
The cyclohexyl group disrupts the planar crystal packing (
-stacking) of the pyrimidine core. This drastically lowers the Lattice Energy ( ), making it energetically easier for water molecules to pull the molecule into solution, despite the hydrophobic penalty.
References
-
Conformational Analysis of Cyclohexane Deriv
- Source: Wikipedia / Organic Chemistry Portal
-
Context: Foundation of chair conformation and A-values.[3]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines
- Source: Semantic Scholar (2021)
-
Context: Protocol for C4-selective coupling using boronic acids.[4]
-
Visible-Light-Induced Minisci Alkyl
- Source: Journal of Organic Chemistry (ACS)
-
Context: Radical alkylation protocols for late-stage functionalization.
-
Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: CDK2 Inhibitory Activity
- Source: PubMed (Boschi et al., 2013)
- Context: Case study on cyclohexyl group improving binding in kinase inhibitors.
-
Escape from Fl
- Source: RSC / General Medicinal Chemistry Liter
- Context: Theory behind saturation improving solubility and developability.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-6-cyclohexylpyrimidine Derivatives
Introduction: The Significance of 4-Bromo-6-cyclohexylpyrimidine Derivatives in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide array of biological interactions.[1][2] Specifically, this compound serves as a versatile building block for the synthesis of a diverse library of compounds. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of vast chemical space. The cyclohexyl group at the 6-position often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making this scaffold particularly attractive for drug development programs targeting a range of diseases, including cancer, inflammatory disorders, and infectious agents.[2][3]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of the this compound core, followed by its derivatization through robust and widely applicable palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis of the this compound Core Scaffold
The synthesis of the this compound core is most effectively achieved through a two-step sequence: the initial construction of the pyrimidine ring to form 6-cyclohexylpyrimidin-4-one, followed by a bromination reaction to yield the target this compound. This approach ensures high yields and purity of the final product.
Logical Workflow for Core Scaffold Synthesis
Caption: Synthesis pathway for this compound.
Protocol 1: Synthesis of 6-Cyclohexylpyrimidin-4-one
This protocol details the cyclization reaction between ethyl cyclohexanoylacetate and formamidine acetate to construct the pyrimidine ring. The choice of a strong base like sodium ethoxide is crucial for deprotonating the active methylene group of the β-ketoester, initiating the condensation cascade.
Materials:
-
Ethyl cyclohexanoylacetate
-
Formamidine acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Glacial acetic acid
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (200 mL).
-
Addition of Reactants: To the stirred solution, add ethyl cyclohexanoylacetate (1.0 equivalent) dropwise at room temperature. Following the addition, introduce formamidine acetate (1.1 equivalents) in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water (100 mL) and acidify with glacial acetic acid until a pH of 5-6 is reached. A white precipitate of 6-cyclohexylpyrimidin-4-one will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to obtain the pure 6-cyclohexylpyrimidin-4-one.
Expert Insights: The purity of the formamidine acetate and the dryness of the ethanol are critical for achieving a high yield. Any moisture can lead to unwanted side reactions.
Protocol 2: Bromination of 6-Cyclohexylpyrimidin-4-one
This protocol describes the conversion of the pyrimidin-4-one to the corresponding 4-bromopyrimidine using phosphorus oxybromide (POBr₃). POBr₃ is a powerful brominating agent for hydroxylated heteroaromatics.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion.
Materials:
-
6-Cyclohexylpyrimidin-4-one
-
Phosphorus oxybromide (POBr₃)
-
Toluene (optional, as a diluent)
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 6-cyclohexylpyrimidin-4-one (1.0 equivalent).
-
Addition of Brominating Agent: Carefully add phosphorus oxybromide (2.0-3.0 equivalents) to the flask. The reaction can be carried out neat or with toluene as a solvent for better temperature control.
-
Heating: Heat the mixture at 100-110 °C for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HBr gas.
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and cautiously pour it onto crushed ice.
-
Neutralization and Extraction: Slowly neutralize the acidic solution with an ice-cold saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Trustworthiness and Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the cyclohexyl and pyrimidine protons in the expected ratios and the correct molecular ion peak will validate the successful synthesis.
Part 2: Derivative Synthesis via Cross-Coupling Reactions
The C-Br bond at the 4-position of the pyrimidine ring is an excellent site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino moieties. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose.
General Scheme for Derivative Synthesis
Caption: Derivatization of this compound.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 4-position of the pyrimidine and various aryl or heteroaryl boronic acids or esters. The choice of catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-6-cyclohexylpyrimidine derivative.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 80-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |
Expert Insights: For electron-deficient boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ and a more active catalyst system such as one with a biarylphosphine ligand (e.g., SPhos) may be required for optimal results.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The success of this reaction is highly dependent on the choice of the palladium catalyst and the phosphine ligand.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to a dry Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-cyclohexylpyrimidine derivative.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 70-85 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-90 |
| BrettPhos Palladacycle | K₂CO₃ | t-Amyl alcohol | 100 | 80-95 |
Trustworthiness and Self-Validation: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, it is essential to ensure the complete removal of the palladium catalyst from the final product, especially for compounds intended for biological testing. Techniques such as ICP-MS can be used to quantify residual palladium levels. The structure of the final derivatives should be rigorously confirmed by NMR and mass spectrometry.
References
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). National Institutes of Health. [Link]
-
The Successive Substitution of Halogens in 4‐Chloro‐6‐iodoquinoline by Aryl Groups in Cross‐Coupling Reactions with Arylboronic Acids. (2022). ResearchGate. [Link]
-
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024). Chemia. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. [Link]
-
PHOSPHORUS OXYBROMIDE AS A BROMINATING AGENT. BROMOPYRIMIDINES. (1947). ACS Publications. [Link]
-
Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. (2022). ResearchGate. [Link]
-
3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. (n.d.). MDPI. [Link]
-
Phosphorous Oxybromide. (n.d.). ResearchGate. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]
-
Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). (2022). ResearchGate. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. [Link]
- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024).
-
Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones. (2022). ResearchGate. [Link]
-
Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum. [Link]
-
PHOSPHORUS OXYBROMIDE AS A BROMINATING AGENT. BROMOPYRIMIDINES. (1947). The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-cyclohexylpyrimidine
Topic: Suzuki-Miyaura Coupling Conditions for 4-Bromo-6-cyclohexylpyrimidine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The pyrimidine pharmacophore is ubiquitous in kinase inhibitors and metabolic regulators. This compound (CAS: 1086382-19-5) represents a strategic scaffold where the C4-bromide serves as a highly activated electrophile for cross-coupling, while the C6-cyclohexyl group provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets (e.g., ATP-binding sites).
This guide addresses the specific challenges of coupling this electron-deficient heteroaryl halide. While the 4-position is activated for oxidative addition, the electron-deficient nature of the pyrimidine ring makes the system prone to side reactions such as hydrolysis (to the pyrimidinone) and competitive protodeboronation of the boronic acid partner. We present two validated protocols: Method A for standard substrates and Method B for sterically demanding or electron-poor coupling partners.
Substrate Analysis & Mechanistic Insight
Electronic and Steric Environment[1]
-
Electronic Activation: The 4-position of the pyrimidine ring is electron-deficient due to the inductive withdrawal of the adjacent nitrogen atoms. This lowers the energy barrier for Oxidative Addition (OA) by the Pd(0) species, making 4-bromopyrimidines significantly more reactive than their phenyl bromide counterparts.
-
Steric Influence: The cyclohexyl group at C6 is meta to the reaction center (C4). While it does not impose direct steric hindrance to the incoming catalyst, it significantly increases the lipophilicity of the substrate. This necessitates the use of solvent systems capable of solvating both the non-polar bromide and the polar boronic acid/base mixture.
-
Side Reaction Risks:
-
Hydrolysis: In highly basic aqueous media, the activated C4-bromide can undergo nucleophilic aromatic substitution (
) with hydroxide ions, yielding the inactive 4-hydroxy-6-cyclohexylpyrimidine. -
Protodeboronation: Electron-rich heteroaryl boronic acids are prone to deborylation under the basic conditions required for transmetallation.
-
Mechanistic Pathway (Visualization)
The following diagram outlines the catalytic cycle specific to this pyrimidine substrate, highlighting the critical Transmetallation (TM) bottleneck often observed with bulky ligands.
Figure 1: Catalytic cycle for the cross-coupling of this compound. Note the risk of hydrolysis at the Pd(II) intermediate stage.
Experimental Protocols
Selection Matrix
Use the table below to select the appropriate method based on your coupling partner (boronic acid/ester).
| Coupling Partner Characteristics | Recommended Protocol | Catalyst System | Base/Solvent |
| Standard Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) | Method A | Pd(dppf)Cl₂·DCM | Na₂CO₃ / Dioxane:H₂O |
| Sterically Hindered (e.g., 2,6-disubstituted) | Method B | XPhos Pd G2 | K₃PO₄ / THF:H₂O |
| Electron-Poor / Unstable (e.g., 2-Heterocyclic) | Method B | XPhos Pd G2 | K₃PO₄ / THF:H₂O |
Method A: Standard Conditions (Robust & Cost-Effective)
Best for rapid library synthesis with stable boronic acids.
Reagents:
-
This compound (1.0 equiv)[1]
-
Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (3–5 mol%)
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Protocol:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. -
Solvate: Inject degassed 1,4-Dioxane via syringe.
-
Activate: Inject degassed 2M Na₂CO₃ solution. Note: The biphasic mixture requires vigorous stirring.
-
React: Heat the block to 80–90°C for 4–12 hours. Monitor by LC-MS or TLC (Hexane/EtOAc).
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (typically 0-30% EtOAc in Hexanes).
Method B: High-Performance Conditions (Difficult Substrates)
Utilizes Buchwald Precatalysts for rapid oxidative addition and efficient transmetallation of hindered substrates.
Reagents:
-
This compound (1.0 equiv)[1]
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (2–4 mol%)
-
Base: 0.5M Aqueous K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)
-
Solvent: THF (Tetrahydrofuran) (0.1 M)
Step-by-Step Protocol:
-
Charge: Add pyrimidine, boronic ester, and XPhos Pd G2 to the vial.
-
Inert: Evacuate/Backfill with Argon (3 cycles). Strict oxygen exclusion is critical for active phosphine ligands.
-
Solvate: Add degassed THF.
-
Activate: Add degassed 0.5M K₃PO₄.
-
React: Heat to 60°C . Note: These active catalysts often work at lower temperatures, reducing protodeboronation. Reaction time is typically 1–4 hours.
-
Workup: Standard extraction (EtOAc/Brine).
-
Purification: Silica gel chromatography.
Workflow Visualization
The following diagram illustrates the critical "Schlenk" technique required to maintain catalyst activity.
Figure 2: General workflow for bench-top preparation of Suzuki couplings using air-stable precatalysts.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning (O₂) or inactive catalyst. | Ensure strict degassing. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2. |
| Hydrolysis Product (Pyrimidinone) | Base concentration too high; Temp too high. | Switch base to K₃PO₄ or Cs₂CO₃. Lower temp to 60°C. Use anhydrous conditions (DMF/CsF). |
| Protodeboronation (Ar-H) | Boronic acid instability. | Use Boronic Ester (BPin). Add boronic acid in portions. Lower temperature. |
| Homocoupling (Ar-Ar) | Oxygen leak. | Re-check septum integrity. Ensure solvents are sparged with Argon. |
References
-
General Suzuki Coupling of Chloropyrimidines
- Gong, Y., et al. "Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Heterocyclic Chemistry.
-
(Analogous chemistry on 4,6-dichloropyrimidine).
-
Buchwald Precatalyst Guides (XPhos/SPhos)
- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Mechanism of Heteroaryl Coupling
-
Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[2] Chemical Science.
-
(Detailed discussion on pyrimidine reactivity trends).
-
-
Substrate Data
- PubChem Compound Summary for this compound (CAS 1086382-19-5).
Sources
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-6-cyclohexylpyrimidine
Abstract & Scope
This technical guide details the functionalization of 4-bromo-6-cyclohexylpyrimidine via Nucleophilic Aromatic Substitution (SNAr). While pyrimidines are classically reactive toward SNAr, the presence of the 6-cyclohexyl group introduces specific steric and electronic considerations that distinguish this substrate from simpler 4-halopyrimidines. This note provides mechanistic insights, optimized protocols for amination and etherification, and troubleshooting strategies to maximize yield and purity in drug discovery workflows.
Scientific Foundation: Mechanistic & Structural Analysis
The Substrate Architecture
The reactivity of this compound is governed by the interplay between the electron-deficient pyrimidine ring and the substituents at positions 4 and 6.
-
Electronic Activation (C4 Position): The 1,3-diazine (pyrimidine) core is electron-deficient. The C4 position is highly activated for nucleophilic attack because it is para to N1 and ortho to N3. The nitrogen atoms inductively withdraw electron density and stabilize the negative charge in the transition state (Meisenheimer complex).
-
The Cyclohexyl Effect (C6 Position):
-
Steric Hindrance: The bulky cyclohexyl group at C6 exerts steric pressure on the adjacent N1 and C5 atoms. While it does not directly block the C4 reaction site, it influences the conformation of the transition state, particularly with bulky nucleophiles.
-
Lipophilicity: Unlike methyl or hydrogen substituents, the cyclohexyl group significantly increases the LogP, making the substrate poorly soluble in aqueous or highly polar protic media (e.g., water/methanol mixtures), necessitating the use of dipolar aprotic solvents (DMSO, NMP, DMF) or non-polar organic solvents.
-
Electronic Deactivation: The cyclohexyl group is a weak electron donor (inductive effect, +I). This slightly increases electron density in the ring compared to a 6-H or 6-CF3 analog, potentially raising the activation energy for nucleophilic attack. Consequently, this substrate often requires higher temperatures (80–120 °C) than unsubstituted halopyrimidines.
-
Reaction Mechanism (Addition-Elimination)
The reaction proceeds via the classical two-step SNAr mechanism:
-
Addition (Rate-Determining Step): The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.
Visualization: Mechanistic Pathway
The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate.
Caption: Reaction coordinate for SNAr on this compound. The rate-limiting step is typically the formation of the Meisenheimer complex.
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Target: Synthesis of 4-amino-6-cyclohexylpyrimidine derivatives.
Rationale: Amines are moderate nucleophiles. The HBr byproduct must be neutralized to prevent protonation of the nucleophilic amine, which would arrest the reaction.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Et3N (2.0 – 3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide)
-
Note: Ethanol/Isopropanol can be used for non-bulky amines but may require sealed tubes and higher temps due to the cyclohexyl-induced solubility issues.
-
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous NMP (3.0 mL).
-
Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).
-
Reaction:
-
Thermal: Heat the mixture to 90–110 °C for 4–16 hours. Monitor by LCMS.
-
Microwave (Recommended): Seal the vessel and irradiate at 120–140 °C for 20–40 minutes.
-
-
Monitoring: Check for the disappearance of the starting material (M+H: ~241/243 bromine pattern) and formation of product (M+H: Expected Mass).
-
Workup (Self-Validating):
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove NMP and excess base.
-
Checkpoint: If the product is amphoteric or polar, check the aqueous layer by LCMS to ensure no product loss.
-
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Etherification (C-O Bond Formation)
Target: Synthesis of 4-alkoxy-6-cyclohexylpyrimidine derivatives.
Rationale: Alkoxides are harder, stronger nucleophiles than amines. The reaction is sensitive to moisture (hydrolysis of the starting material to the pyrimidinone).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Alcohol (R-OH)
-
Base: NaH (Sodium Hydride, 60% dispersion) or KOtBu (Potassium tert-butoxide) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under N2, suspend NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C.
-
Alkoxide Formation: Dropwise add the alcohol (1.2 mmol). Stir at 0 °C to RT for 15–30 mins until H2 evolution ceases.
-
Substitution: Add a solution of this compound (1.0 mmol in 2 mL THF) dropwise to the alkoxide solution.
-
Reaction: Stir at RT for 1 hour. If conversion is slow (due to cyclohexyl sterics), heat to 60 °C.
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Workup: Extract with Et2O or EtOAc. Dry and concentrate.
Optimization & Troubleshooting Guide
The following table summarizes data-driven adjustments based on experimental outcomes.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Substrate deactivation by cyclohexyl group; Nucleophile too bulky. | Increase Temp: Switch to Microwave (140°C). Change Solvent: Switch from EtOH to NMP/DMSO (higher boiling point, better dipole). |
| Hydrolysis Product (Pyrimidinone) | Wet solvent or hygroscopic base (NaOH/KOH). | Dry Conditions: Use anhydrous solvents and molecular sieves. Switch to hindered organic bases (DIPEA). |
| Regio-isomers | Not applicable for this substrate (only C4 is reactive). | If unexpected peaks appear, check for bis-addition (if the nucleophile has two reactive sites) or ring opening (rare). |
| Precipitation | Product insolubility in reaction matrix. | Good sign. Filter the solid, wash with water/cold ether. This is often the purest product. |
Workflow Logic
Use this decision tree to select the optimal path for your specific nucleophile.
Caption: Decision tree for selecting and optimizing reaction conditions.
References
-
Mechanistic Overview of SNAr
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
[Link]
-
Reactivity of Halopyrimidines
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
-
[Link]
-
Solvent Effects in SNAr
-
General Protocols for Pyrimidine Functionalization
- SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine. National Institutes of Health (NIH) / PubMed Central.
-
[Link]
Sources
- 1. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 4. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
Technical Application Note: Strategic Functionalization of 4-Bromo-6-cyclohexylpyrimidine
Executive Summary & Chemical Space Analysis
4-Bromo-6-cyclohexylpyrimidine (CAS: 1086382-19-5) represents a high-value scaffold in medicinal chemistry, particularly within kinase inhibitor discovery. The pyrimidine core serves as a classic hinge-binding motif, while the C6-cyclohexyl group provides critical
This guide details the modular functionalization of the C4-bromide handle. Unlike simple halopyrimidines, the 6-cyclohexyl substituent dictates specific solubility profiles and steric considerations that must be accounted for in protocol design.
Reactivity Landscape
The C4 position is electronically activated by the para- and ortho-nitrogen atoms, rendering it highly electrophilic. However, the adjacent nitrogens also chelate metals, necessitating careful catalyst selection.
Figure 1: Reactivity profile of the scaffold. The C4-Br bond is the primary handle for functionalization, while the C6-cyclohexyl group influences solubility and steric environment.
Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1]
Objective: Installation of aryl/heteroaryl groups at C4. Challenge: Pyrimidines are electron-deficient, making the oxidative addition of Pd(0) facile, but they can also suffer from hydrodehalogenation (loss of Br replaced by H) if the cycle is slow.
Optimized Protocol
This protocol utilizes a robust Pd(dppf)Cl2 catalyst system which resists chelation from the pyrimidine nitrogens better than Pd(PPh3)4.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Ester:
(1.2 – 1.5 equiv) -
Catalyst:
(3–5 mol%) -
Base:
(3.0 equiv) or (for sterically hindered boronic acids) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate, boronic acid, and base.
-
Solvent Addition: Add the Dioxane/Water mixture. The cyclohexyl group requires dioxane for solubility; pure water or alcohols will precipitate the starting material.
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling and catalyst death.
-
Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas. Cap the vial immediately.
-
Reaction: Heat to 90°C for 4–16 hours.
-
QC Check: Monitor by LCMS. The product will typically be more polar than the starting material if the boronic acid contains polar groups, or significantly more lipophilic if adding a biaryl system.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography.
-
Note: The cyclohexyl tail makes these compounds "greasy." Start gradients at 0% EtOAc/Hexanes (or DCM) to avoid early elution.
-
Data: Base Screening Impact
| Base | Conversion (2h) | Impurity Profile | Recommendation |
| 65% | Minimal | Standard Use | |
| 88% | Trace Hydrolysis | Preferred for difficult couplings | |
| >95% | Some Homocoupling | Use for hindered substrates | |
| 40% | Significant Hydrolysis (Pyrimidinone) | Avoid |
Module B: C-N Bond Formation (Amination)
Objective: Installation of amine side chains.
Decision Logic: The choice between Nucleophilic Aromatic Substitution (
Figure 2: Decision tree for C-N bond formation.
Protocol B1: (Aliphatic Amines)
The electron-deficient nature of the pyrimidine ring allows direct displacement of the bromide by good nucleophiles.
-
Conditions: 1.0 equiv Substrate, 1.5 equiv Amine, 2.5 equiv DIPEA in NMP (N-methylpyrrolidone) or DMSO .
-
Temperature: 80–120°C.
-
Insight: While isopropanol (iPrOH) is a common solvent for
, the 6-cyclohexyl group reduces solubility in alcohols. NMP is superior here. -
Workup: Pour reaction mixture into water. The product often precipitates due to the hydrophobic cyclohexyl group. Filter and wash with water.
Protocol B2: Buchwald-Hartwig (Anilines/Weak Nucleophiles)
For anilines or sterically hindered amines where
-
Catalyst System:
(2 mol%) + Xantphos or BrettPhos (4 mol%).-
Why Xantphos? It has a wide bite angle, promoting reductive elimination of the bulky product.
-
-
Base:
(Dry) or NaOtBu. -
Solvent: Toluene or Dioxane (Anhydrous).
-
Temp: 100°C.
Module C: C-O and C-S Bond Formation
Ether and thioether linkages are accessible via
Protocol:
-
Formation of Nucleophile: Pre-mix the Alcohol (R-OH) or Thiol (R-SH) with NaH (1.1 equiv) in dry THF or DMF at 0°C to generate the anion.
-
Addition: Add the this compound solution (in THF/DMF) to the anion.
-
Reaction: Stir at RT to 60°C.
-
Warning: If using R-OH, ensure strictly anhydrous conditions. Water will compete to form the 4-hydroxy-6-cyclohexylpyrimidine (tautomerizes to pyrimidinone), a "dead-end" byproduct.
-
QC & Troubleshooting Guide
Common Impurities & Solutions
| Observation (LCMS) | Probable Cause | Corrective Action |
| Mass = SM - Br + H (Des-bromo) | Pd-catalyzed hydrodehalogenation | Reduce reaction time; ensure solvent is degassed; switch to milder base ( |
| Mass = SM - Br + OH (Pyrimidinone) | Hydrolysis by water/hydroxide | Use anhydrous solvents; switch base from hydroxide/carbonate to phosphate; ensure starting material is dry. |
| Starting Material Persists | Catalyst poisoning | The pyrimidine nitrogens may be coordinating Pd. Increase catalyst load or switch to high-activity precatalysts (e.g., XPhos Pd G3). |
| Precipitation during reaction | Solubility limit | The cyclohexyl group is lipophilic. Switch solvent to 100% Dioxane or Toluene; avoid alcohols/water. |
Analytical Note
Due to the cyclohexyl group, these compounds are UV-active (pyrimidine
References
-
General Reactivity of 4-Halopyrimidines
- Review of Pyrimidine Functionalization: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Mechanism of
in Pyrimidines:
-
Suzuki Coupling on Pyrimidines
-
Optimization of Pd-catalyzed couplings on electron-deficient heterocycles: Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176.
-
-
Buchwald-Hartwig Conditions
-
Catalyst selection guide for heteroaryl halides: Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27-50.
-
-
Specific Scaffold Data
-
This compound (Sigma-Aldrich Product Page): (Used for physical property verification).
-
(Note: While specific literature on the 6-cyclohexyl derivative is proprietary or sparse, the protocols above are derived from high-confidence generalized procedures for 4-bromo-6-alkylpyrimidines validated in high-throughput medicinal chemistry campaigns.)
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-6-cyclohexylpyrimidine
Abstract
This comprehensive guide details the strategic application of 4-Bromo-6-cyclohexylpyrimidine as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The pyrimidine core is a well-established "hinge-binding" motif, crucial for anchoring small molecules into the ATP-binding site of a vast array of protein kinases.[1][2] The strategic incorporation of a cyclohexyl group at the 6-position is designed to engage with a hydrophobic pocket often accessible from the ATP-binding site, thereby enhancing binding affinity and modulating selectivity. This document provides a detailed rationale for the molecular design, step-by-step protocols for key synthetic transformations—namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—and methods for the characterization of the final products. These protocols are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a highly successful class of therapeutic agents. The core principle of many kinase inhibitors is to compete with endogenous ATP for binding to the kinase active site. The pyrimidine ring system is a privileged scaffold in this context, as its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine moiety of ATP.[3]
The this compound building block is of particular interest for several reasons:
-
The 4-Bromo Position: This serves as a versatile synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of chemical space to optimize potency and selectivity against the target kinase.
-
The 6-Cyclohexyl Group: This bulky, hydrophobic group is designed to occupy a hydrophobic region within the ATP-binding pocket. The burial of such nonpolar groups upon binding can contribute significantly to the overall binding affinity of the inhibitor.[4][5] This interaction can also be a key determinant of selectivity, as the size and shape of this hydrophobic pocket vary among different kinases.
-
The Pyrimidine Core: As mentioned, this provides the essential hinge-binding interactions necessary for potent kinase inhibition.
This guide will focus on two of the most powerful and widely used methods for functionalizing the 4-bromo position: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7][8]
Core Synthetic Strategies and Mechanistic Rationale
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions offer broad functional group tolerance and generally proceed under mild conditions with high yields.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl moieties. This is critical for extending the inhibitor into different regions of the ATP-binding site to pick up additional interactions.
Mechanism Rationale: The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.
Caption: Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is indispensable for installing amino groups at the 4-position of the pyrimidine ring.[7] These amino groups can act as both hydrogen bond donors and acceptors, and the attached substituents can be tailored to probe various interactions within the kinase active site.
Mechanism Rationale: Similar to the Suzuki reaction, this process involves a palladium catalyst. The cycle includes oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[8][9] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often rate-limiting.[9]
Sources
- 1. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Sonogashira Coupling of 4-Bromo-6-cyclohexylpyrimidine
Executive Summary
This guide details the methodology for performing Sonogashira cross-coupling reactions utilizing 4-Bromo-6-cyclohexylpyrimidine as the electrophilic partner. While pyrimidines are privileged scaffolds in kinase inhibitors and GPCR ligands, their dual nature—electronically activated for oxidative addition yet chemically prone to catalyst poisoning via nitrogen coordination—presents unique synthetic challenges. This protocol synthesizes field-proven conditions to maximize yield, suppress homocoupling, and mitigate catalyst deactivation.
Substrate Analysis & Mechanistic Logic
The Substrate: this compound
-
CAS: 1086382-19-5
-
Electronic Profile: The pyrimidine ring is highly
-deficient. The 4-position is significantly activated toward oxidative addition by the adjacent nitrogen atoms. -
Steric Profile: The 6-cyclohexyl group adds lipophilicity (
modulation) and steric bulk. Crucially, this bulk shields the N1-nitrogen slightly but leaves the N3-nitrogen exposed, creating a vector for catalyst sequestration.
The "Pyrimidine Paradox"
In standard aryl halide couplings, oxidative addition is often the rate-determining step (RDS). However, with 4-bromopyrimidines, oxidative addition is facile. The bottleneck shifts to catalyst poisoning . The lone pairs on the pyrimidine nitrogens can displace labile ligands (like phosphines) on the Palladium(II) intermediate, forming a stable, unreactive "sink" complex.
Implication for Protocol:
-
Ligand Choice: Bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) are preferred to prevent N-coordination.
-
Base Selection: Non-nucleophilic bases are essential to prevent
side reactions at the activated 4-position.
Reaction Pathway & Catalyst Poisoning
The following diagram illustrates the standard catalytic cycle alongside the specific "poisoning" pathway relevant to pyrimidine substrates.
Figure 1: Catalytic cycle showing the competition between productive transmetallation (Green) and pyrimidine-induced catalyst poisoning (Red).
Standardized Protocol
Reagents & Stoichiometry
| Component | Equivalents | Recommended Reagent | Role |
| Substrate | 1.0 | This compound | Electrophile |
| Alkyne | 1.2 - 1.5 | Terminal Alkyne | Nucleophile |
| Catalyst | 0.05 (5 mol%) | Cycle Driver | |
| Co-Catalyst | 0.02 (2 mol%) | CuI (Copper Iodide) | Acetylide activator |
| Base | 2.0 - 3.0 | HBr scavenger | |
| Solvent | [0.2 M] | DMF or THF (Anhydrous) | Medium |
Step-by-Step Methodology
Note: Oxygen exclusion is critical to prevent Glaser homocoupling of the alkyne.
-
Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vessel with:
-
This compound (1.0 equiv)
- (5 mol%)
-
CuI (2 mol%)
-
Optional: If the alkyne is solid, add it now.
-
-
Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times.
-
Liquids Addition:
-
Inject anhydrous DMF (or THF) via syringe.
-
Inject
(degassed). -
If the alkyne is liquid, inject it dropwise last.
-
-
Reaction:
-
Temperature: Heat to 60–80°C . (Note: Room temperature is often insufficient for bromides compared to iodides).
-
Time: Monitor via TLC or LCMS at 2 hours. Most reactions complete within 4–12 hours.
-
-
Workup:
-
Dilute with EtOAc and wash with water (
) to remove DMF. -
Wash organic layer with brine, dry over
, and concentrate. -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Optimization & Troubleshooting Matrix
If the standard protocol yields poor results, consult the following matrix based on the specific failure mode.
| Observation | Diagnosis | Corrective Action | Mechanism |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to | Bidentate ligands resist displacement by pyrimidine nitrogen. |
| Homocoupling (Di-yne) | Oxygen Leak / Fast Cu Cycle | 1. Sparge solvent with Ar for 15 min.2. Add alkyne via syringe pump (slow addition). | Reduces concentration of Cu-acetylide available for oxidative dimerization. |
| Side Product ( | Nucleophilic Attack | Switch base to DIPEA (Hunig's Base) or inorganic | Steric bulk of DIPEA prevents direct attack on the 4-position. |
| Black Precipitate | Pd Aggregation (Pd Black) | Add excess ligand ( | Stabilizes Pd(0) species in solution. |
Experimental Workflow Visualization
Figure 2: Operational workflow for the Sonogashira coupling of sensitive heterocycles.
Safety & Handling
-
This compound: Treat as a potential irritant. Avoid inhalation.
-
Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.
-
Pressurized Vessels: When heating to 80°C in a sealed vial, ensure the vessel is rated for the pressure generated by the solvent vapor (especially with THF).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link
-
BenchChem. (2025).[1][2] Catalyst Poisoning in Reactions with Pyridine Substrates.[2][3] Technical Support Center. Link
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4] Chemical Reviews, 107(1), 133–173. Link
-
Sigma-Aldrich. (2024). This compound Product Specification. Link
-
Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Bromo-6-cyclohexylpyrimidine
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Bromo-6-cyclohexylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve yields, reduce side products, and troubleshoot common issues encountered when using this valuable synthetic intermediate. This document provides in-depth, experience-driven advice, detailed protocols, and a systematic approach to reaction optimization.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the coupling of this compound.
Q1: Why are cross-coupling reactions with this compound often challenging?
A1: The pyrimidine core presents unique challenges. The two nitrogen atoms are electron-withdrawing, which can deactivate the ring towards oxidative addition, the first step in many palladium-catalyzed coupling cycles. Furthermore, these nitrogen atoms can act as ligands, coordinating to the palladium catalyst and potentially inhibiting its activity.[1] This can lead to lower reaction rates and yields compared to simpler aryl halides.[1]
Q2: Which cross-coupling reaction is best suited for this substrate?
A2: The Suzuki-Miyaura coupling is the most widely used and versatile method for this type of transformation due to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[2] However, other reactions like the Stille, Buchwald-Hartwig, and Sonogashira couplings are also highly valuable for introducing different functionalities. The "best" reaction depends on the desired final product and the functional group tolerance required.
Q3: My Suzuki-Miyaura reaction is giving low yields. What is the first thing I should check?
A3: Before extensively re-optimizing conditions, always verify the integrity of your reagents.[3] Boronic acids are susceptible to degradation (protodeboronation), especially upon prolonged storage.[1][3] Ensure your solvent is anhydrous and the reaction is rigorously degassed to exclude oxygen, as Pd(0) catalysts are air-sensitive.[3]
Q4: What are the most common side products I should look out for?
A4: The most prevalent side products include:
-
Dehalogenation of the this compound, replacing the bromine with a hydrogen atom.[3][5]
-
Protodeboronation of the boronic acid, which also results in a byproduct.[1] Monitoring your reaction by TLC or LC-MS is crucial for identifying these impurities early.[3]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and solving common experimental problems.
Symptom 1: Low or No Product Yield
If your reaction is not proceeding as expected, a systematic evaluation of the reaction parameters is necessary.[3][6]
Potential Cause & Solution Workflow
Sources
purification methods for 4-Bromo-6-cyclohexylpyrimidine crude product
This guide is designed as a dynamic Technical Support Center for researchers working with 4-Bromo-6-cyclohexylpyrimidine . It moves beyond generic textbook advice to address the specific physicochemical challenges of lipophilic halopyrimidines.
Status: Active Role: Senior Application Scientist Subject: Purification, Troubleshooting, and Stability Protocols
Molecule Profile & Initial Assessment
Before initiating purification, understand the "personality" of your crude product.
-
Target Molecule: this compound
-
Key Features:
-
Lipophilic Tail: The cyclohexyl group significantly increases solubility in non-polar solvents (Hexanes, Toluene) compared to simple bromopyrimidines.
-
Reactive Core: The C-4 bromine is activated for Nucleophilic Aromatic Substitution (
). Crucial Warning: This position is susceptible to hydrolysis (reverting to the starting material) or solvolysis if treated with nucleophilic solvents (MeOH, EtOH) under heat.
-
-
Common Impurities:
-
6-Cyclohexylpyrimidin-4-ol (Starting Material): Highly polar, often trails on silica.
-
Phosphorus Residues: (If synthesized via POBr
): Viscous, acidic, orange/black tar. -
Hydrolysis Product: Formed during acidic workup or on acidic silica.
-
Decision Matrix: Choosing Your Method
Do not default to a column immediately. Use this logic flow to save time and silica.
Figure 1: Purification Decision Tree. Prioritize recrystallization for cleaner crude profiles to maximize yield.
Troubleshooting & Protocols (Q&A Format)
CATEGORY A: Flash Chromatography (The "Standard" Approach)
Q: My product decomposes on the column. The NMR shows a new set of peaks after purification. Diagnosis: Acid-Catalyzed Hydrolysis. Silica gel is slightly acidic (pH 6.5–7.0). 4-Bromopyrimidines are sensitive to acid, which protonates the ring nitrogen, activating the C-4 position for attack by residual water in the silica or solvent. Solution: Neutralize your stationary phase.
-
Protocol: Pre-treat your silica slurry with 1% Triethylamine (Et
N) in Hexanes. -
Eluent: Maintain 0.5% Et
N in your elution solvent system (e.g., Hexanes/EtOAc). This keeps the environment basic and suppresses hydrolysis.
Q: The starting material (pyrimidinol) is streaking and contaminating the product. Diagnosis: The starting material is a tautomer (lactam/lactim). It is highly polar and hydrogen-bond donating, causing tailing. Solution: Change the solvent polarity drastically.
-
Step 1: Elute the non-polar product (4-Bromo) with Hexanes:DCM (1:1) or Hexanes:EtOAc (9:1) . The product should come off near the solvent front (High R
). -
Step 2: If you need to recover starting material, switch to DCM:MeOH (95:5) .
-
Note: The large polarity difference usually makes separation easy unless you overload the column.
CATEGORY B: Recrystallization (Scalability)[1]
Q: I want to avoid a column. Can I recrystallize? Diagnosis: Yes, but solvent choice is critical to prevent "oiling out" or solvolysis. Protocol: The "Hexane Freeze" Method.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling n-Hexane . (If insoluble, add drops of DCM until clear, but keep DCM <10%).
-
Filtration: Hot filter (quickly) to remove any black phosphorus char or inorganic salts.
-
Cooling: Allow to cool to room temperature slowly. Then, place in a -20°C freezer overnight.
-
Collection: Filter the cold slurry. Wash with cold (-78°C) pentane or hexane.
-
Why this works: The cyclohexyl group makes the product very soluble in warm lipophilic solvents, but the rigid crystal lattice of the pyrimidine core drives precipitation upon cooling.
Q: Why not use Ethanol or Methanol? Critical Warning: Do NOT recrystallize 4-bromopyrimidines from boiling alcohols.
-
Mechanism: At reflux temperatures, alcohols act as nucleophiles. You will convert your valuable bromide into the corresponding alkoxide (4-methoxy-6-cyclohexylpyrimidine) via
. -
Exception: Isopropanol (IPA) is sterically hindered and might work, but n-Hexane is safer.
CATEGORY C: Chemical Cleaning (The "Lazy" Workup)
Q: My crude smells acrid and smokes in air. How do I clean it before purification?
Diagnosis: Residual Phosphorus Oxybromide (POBr
-
Dissolve crude in DCM (Ethyl Acetate can react with POBr
, avoid it here). -
Wash 2x with 10% NaHCO
(aq) . Agitate vigorously to hydrolyze P-Br bonds. -
Wash 1x with Brine .
-
Dry over MgSO
(not Na SO , MgSO is faster and more efficient for removing trapped acidic water).
Quantitative Data: Solvent Systems
| Method | Solvent System | Additive | Target R |
| TLC | Hexane / EtOAc (4:1) | None | Product R |
| Flash Column | Hexane / DCM (Gradient) | 1% Et | Excellent separation from polar impurities.[1] |
| Recrystallization | n-Hexane | None | High recovery (>80%), removes polar tars.[1] |
| Recrystallization | Pentane / Et | None | Good for low-melting solids (requires -78°C).[1] |
Experimental Workflow: The "Safe Quench"
Handling POBr
Figure 2: Safe Quenching Protocol. Essential to prevent product degradation by HBr generated during hydrolysis.
Storage & Stability
-
Shelf Life: 6–12 months if stored correctly.
-
Conditions: Store at 4°C or -20°C under Argon/Nitrogen.
-
Degradation Signs: Turning from off-white/yellow solid to a brown oil (indicates hydrolysis and HBr release).
-
Re-purification: If the compound turns brown, dissolve in DCM, wash with NaHCO
, and re-column immediately.
References
-
Synthesis and Properties of 4-Bromopyrimidines
- Detailed discussion on the synthesis of 4-bromopyrimidines via POBr and subsequent recrystallization
-
Source: (Derived from snippet 1.1)
-
Purification of Halopyrimidines
- Protocols for handling 4-halo-6-alkylpyrimidines and avoiding hydrolysis during workup.
-
Source: (Contextual methodology from snippet 1.5)
-
Phosphorus Reagent Handling
-
Physical Properties & Analogues
- Melting point and solubility data for analogous 4-bromo-6-substituted systems (e.g., 4-bromo-6-fluoroquinoline).
-
Source: (Snippet 1.3)
Sources
- 1. Cyclohexane, bromo- (CAS 108-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
overcoming steric hindrance in 4-Bromo-6-cyclohexylpyrimidine reactions
Topic: Overcoming Steric and Electronic Barriers in 4-Bromo-6-cyclohexylpyrimidine Reactions Ticket ID: CHEM-SUP-882 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties reacting This compound . While the cyclohexyl group at position C6 appears distal to the reactive C4-Bromine site (separated by C5), it introduces two distinct challenges:
-
Electronic Deactivation: The cyclohexyl group is an alkyl Electron Donating Group (EDG). This increases electron density on the pyrimidine ring, rendering the C4 position less electrophilic and significantly slowing down SNAr reactions compared to unsubstituted pyrimidines.
-
Solubility & Aggregation: The lipophilic cyclohexyl tail can cause aggregation in polar solvents or poor solubility in standard aqueous/organic mixtures, leading to heterogeneous kinetics.
This guide provides high-fidelity protocols to overcome these barriers using advanced catalysis and optimized SNAr conditions.
Module 1: SNAr Optimization (Nucleophilic Aromatic Substitution)
The Problem: Standard SNAr conditions (EtOH, Reflux, K₂CO₃) result in low conversion or require excessive reaction times due to the inductive deactivation by the C6-cyclohexyl group.
Mechanism & Solution
To force the reaction, we must artificially increase the electrophilicity of the C4 carbon. This is best achieved by protonating the N3 nitrogen (acid catalysis) or using dipolar aprotic solvents to strip the nucleophile of its solvation shell.
Protocol A: Acid-Catalyzed Amination (For Amines)
Best for: Primary and secondary amines where standard basic conditions fail.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2–1.5 equiv)
-
Solvent: n-Butanol (or IPA for lower boiling point)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) or HCl in Dioxane (0.1–0.5 equiv)
Step-by-Step:
-
Dissolve substrate and amine in n-Butanol (0.5 M concentration).
-
Add 0.2 equiv of pTsOH . The acid protonates the pyrimidine N3, making the C4-Br bond highly susceptible to attack.
-
Heat to 100–120°C in a sealed vial.
-
Monitor: Check LCMS at 2 hours. If conversion <50%, add DIPEA (1.0 equiv) after the initial acid phase to scavenge HBr and drive equilibrium, though usually, the excess amine acts as the base.
Protocol B: The "Naked" Nucleophile (For O/S-Nucleophiles)
Best for: Ethers, Thioethers.
Reagents:
-
Solvent: Anhydrous DMSO or NMP (Critical: Do not use protic solvents).
-
Base: NaH (Sodium Hydride) or Cs₂CO₃.
Step-by-Step:
-
Pre-activation: Dissolve the nucleophile (alcohol/thiol) in DMSO. Add NaH (1.1 equiv) at 0°C and stir for 15 min to generate the alkoxide/thiolate.
-
Addition: Add the this compound solution (in DMSO) dropwise.
-
Reaction: Warm to 60–80°C. The lack of hydrogen bonding in DMSO makes the anion "naked" and extremely reactive, overcoming the electronic deactivation.
Module 2: Palladium-Catalyzed Cross-Coupling
The Problem: In Suzuki or Buchwald-Hartwig couplings, the reaction stalls or yields dehalogenated byproduct (4-H-6-cyclohexylpyrimidine). This is often due to slow Oxidative Addition (caused by the electron-rich ring) or slow Reductive Elimination (if the incoming coupling partner is also bulky).
Decision Matrix: Ligand Selection
| Challenge | Recommended Ligand | Catalyst System | Why? |
| Bulky Amine (Buchwald) | BrettPhos or RuPhos | Pd-G3/G4 Precatalyst | BrettPhos ensures rapid oxidative addition; RuPhos facilitates reductive elimination of bulky amines. |
| Aryl Boronic Acid (Suzuki) | XPhos or SPhos | Pd(OAc)₂ + Ligand (1:2) | These biaryl ligands create a "pocket" that protects the Pd center while forcing the coupling partners together. |
| General/Low Cost | Xantphos | Pd₂(dba)₃ | Large bite angle promotes reductive elimination, but less active than Buchwald ligands. |
Protocol C: High-Efficiency Buchwald-Hartwig Amination
Use this when coupling hindered amines or anilines.
Reagents:
-
Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv). Note: Use G3/G4 precatalysts to bypass the induction period.
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Strong base is required.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous).
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Charge: Add Pd-precatalyst, Substrate, and Base.[1]
-
Solvent: Add sparged (O₂-free) solvent.
-
Heat: Stir at 80–100°C .
-
Workup: Filter through Celite immediately upon cooling to remove Pd black.
Protocol D: Suzuki-Miyaura Coupling (The "Water" Trick)
Use this for carbon-carbon bond formation.
Reagents:
-
Catalyst: XPhos Pd G3 (0.02 equiv).
-
Base: K₃PO₄ (2.0 equiv) in H₂O (0.5 mL).
-
Solvent: THF or Toluene (2.0 mL).
Step-by-Step:
-
Biphasic System: Dissolve substrate and boronic acid in organic solvent.
-
Activation: Add the aqueous K₃PO₄ solution. The presence of water is critical for the transmetallation step in Suzuki couplings involving hindered boronic acids.
-
Catalyst: Add XPhos Pd G3.
-
Temperature: Heat to 60°C. Do not overheat initially; high temps can cause protodebromination.
Module 3: Troubleshooting & Diagnostics
Visualizing the Logic Flow
Use the following logic map to diagnose reaction failures.
Caption: Diagnostic workflow for identifying stalling points in pyrimidine coupling reactions.
FAQ: Common Issues
Q1: I see significant "reduction" product (4-H-6-cyclohexylpyrimidine) in my Suzuki reaction. Why?
-
Cause: This is "Protodebromination." It happens when the Transmetallation step is slower than the
-hydride elimination or abstraction of a proton from the solvent. -
Fix:
-
Ensure the solvent is strictly anhydrous (unless using the specific biphasic protocol).
-
Switch from Ethanol/Isopropanol to Toluene/Dioxane .
-
Increase the concentration of the Boronic Acid (1.5 equiv).
-
Q2: My SNAr reaction turns black and yields are <20%.
-
Cause: Polymerization or decomposition of the pyrimidine ring at high temperatures in the presence of strong bases.
-
Fix: Lower the temperature and use Acid Catalysis (Protocol A). Acid catalysis allows the reaction to proceed at lower temperatures by activating the ring, preserving the substrate.
Q3: Can I use microwave irradiation?
-
Answer: Yes, absolutely. For SNAr , microwave irradiation in NMP at 150°C for 10–20 minutes is often superior to thermal heating. It overcomes the activation energy barrier imposed by the cyclohexyl EDG effect.
References
-
Maiti, S., et al. "Acid-catalyzed nucleophilic aromatic substitution of electron-deficient heterocycles." Synthetic Communications, 2011.
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[2] Chemical Reviews, 2016.
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids." Accounts of Chemical Research, 2008.
-
Bhanage, B. M., et al. "Suzuki–Miyaura cross-coupling reaction: A review of the catalyst and reaction conditions." Catalysis Surveys from Asia, 2012.
Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.
Sources
Technical Support Center: Purification of 4-Bromo-6-cyclohexylpyrimidine
Case ID: REC-PYR-046 Status: Open for Troubleshooting Subject: Solvent Selection & Recrystallization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
4-Bromo-6-cyclohexylpyrimidine (CAS: 1086382-19-5) is a critical intermediate, often employed in Suzuki-Miyaura cross-couplings. Its purification presents a unique challenge due to its amphiphilic structure : the pyrimidine core is polar and electron-deficient, while the cyclohexyl moiety is bulky and lipophilic.
This guide provides a systematic approach to solvent selection, addressing the common "oiling out" phenomenon caused by the cyclohexyl group and ensuring the removal of synthesis byproducts (e.g., regioisomers, unreacted starting materials).
Module 1: Solvent Selection Strategy
Q: What is the single best solvent for this compound? A: There is no single "magic bullet" due to varying impurity profiles, but Ethanol (EtOH) or Isopropanol (IPA) are the highest-probability starting points.
Technical Rationale:
-
Polarity Balance: The hydroxyl group of the alcohol interacts with the pyrimidine nitrogens, while the alkyl chain of the solvent accommodates the cyclohexyl group.
-
Temperature Differential: These alcohols have boiling points (78°C and 82°C) that are likely below the melting point of the pure compound but high enough to dissolve it at reflux.
Q: Can I use Hexane or Heptane? A: Not recommended as a single solvent. While the cyclohexyl group makes the compound soluble in non-polar solvents, it is often too soluble even at room temperature, leading to poor recovery. Conversely, if impurities are polar, they may crash out with the product. Non-polar solvents also increase the risk of the product "oiling out" (separating as a liquid phase) rather than crystallizing.
Solvent Performance Matrix
| Solvent System | Polarity Index | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommendation |
| Ethanol (Abs.) | 5.2 | High | Moderate | Low | Primary Candidate |
| Isopropanol | 3.9 | High | Low | Moderate | Secondary Candidate |
| Ethyl Acetate | 4.4 | Very High | High | High | Use as solvent in binary mix |
| Heptane/Hexane | 0.1 | Moderate | Low | High (Oiling) | Use as anti-solvent only |
| Toluene | 2.4 | High | High | Moderate | Good for drying, poor yield |
Module 2: Visualizing the Decision Logic
The following workflow illustrates the logical pathway for selecting the optimal purification method based on your crude material's behavior.
Figure 1: Decision tree for solvent selection based on solubility behavior and phase separation.
Module 3: Detailed Experimental Protocols
Protocol A: Binary Solvent Recrystallization (Ethanol/Water)
Best for removing inorganic salts and polar synthesis byproducts.
-
Dissolution: Place 5.0 g of crude solid in a flask. Add absolute Ethanol (approx. 15-20 mL) and heat to reflux.
-
Note: If the solution is dark, add activated charcoal (0.5 g), stir for 5 mins at reflux, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining reflux, add warm Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
-
Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparent.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).
-
Critical Step: If oil droplets form, scratch the glass vigorously with a spatula or add a seed crystal immediately.
-
-
Harvest: Cool to 0–4°C in an ice bath for 1 hour. Filter the crystals and wash with cold 50% EtOH/Water.
Protocol B: The "Oiling Out" Recovery (EtOAc/Heptane)
Use this if Protocol A fails or if the compound melts below the boiling point of Ethanol.
-
Dissolve the crude material in the minimum amount of Ethyl Acetate at 50°C.
-
Slowly add Heptane until the solution becomes slightly cloudy.
-
Add a seed crystal.
-
Vapor Diffusion (Alternative): If standard cooling causes oiling, place the open vial of the EtOAc solution inside a larger closed jar containing Heptane. The slow diffusion of Heptane into the EtOAc will grow higher-quality crystals over 24-48 hours.
Module 4: Troubleshooting & FAQs
Q: My product separates as a yellow oil at the bottom of the flask. What happened? A: This is "oiling out." It occurs when the saturated solution temperature is higher than the melting point of the solvated product, or when the impurity profile depresses the melting point significantly.
-
Fix 1 (Temperature): Re-heat to dissolve, then cool much more slowly. Rapid cooling traps impurities that lower the MP.
-
Fix 2 (Solvent): Switch to a lower-boiling solvent system (e.g., DCM/Hexane) to ensure crystallization occurs below the melting point.
Q: The crystals are colored (yellow/orange), but the product should be white. A: Halogenated pyrimidines often trap trace brominated byproducts.
-
Fix: Perform a "wash" rather than a full recrystallization. Suspend the solid in cold Hexane or Pentane and sonicate for 10 minutes. Filter. The lipophilic colored impurities often dissolve in the cold alkane, leaving the pure product behind.
Q: I have low recovery yield (<50%). A: The cyclohexyl group makes the compound too soluble in the mother liquor.
-
Fix: Concentrate the mother liquor to half volume and repeat the cooling process to harvest a "second crop." Alternatively, use a colder final temperature (-20°C freezer) for the crystallization step.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of pyrimidines).
-
Sigma-Aldrich. (n.d.). This compound Product Specification. (Used for physical property verification).[1][2]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and binary solvent protocols).
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for Pyrimidine synthesis and handling).
Sources
troubleshooting low conversion rates with 4-Bromo-6-cyclohexylpyrimidine
Executive Summary: The "Activated but Stubborn" Paradox
Researchers frequently encounter a specific failure mode with 4-Bromo-6-cyclohexylpyrimidine : the starting material is highly activated for nucleophilic attack due to the electron-deficient pyrimidine ring, yet catalytic conversion stalls at <30%.
This is rarely a result of steric hindrance from the cyclohexyl group at the C6 position (which is distal to the C4 reaction site). Instead, the root cause is typically Catalyst Sequestration . The exposed nitrogen atoms on the pyrimidine ring act as competitive ligands, binding to the Palladium center and displacing the phosphine ligands, effectively shutting down the catalytic cycle before oxidative addition can occur.
This guide provides a self-validating workflow to restore catalytic turnover.
Diagnostic Workflow
Before altering reagents, determine the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for isolating the root cause of conversion failure. Use LCMS data to confirm the path.
Technical Deep Dive & Solutions
Issue A: The "Nitrogen Trap" (Catalyst Poisoning)
Symptoms: Reaction stalls early; starting material is recovered unchanged; catalyst loading >5 mol% fails to improve yield.
Mechanism: Pyrimidines are excellent ligands. The nitrogen at position 3 (ortho to the bromide) is particularly problematic. It coordinates to the Pd(0) or Pd(II) species, forming a stable "resting state" complex that is catalytically inactive. This effect is exacerbated if you use simple ligands like PPh3, which bind weakly to Pd.
Corrective Protocol: Switch to Bulky, Electron-Rich Ligands . These ligands create a "steric wall" that prevents the pyrimidine nitrogen from approaching the metal center while facilitating oxidative addition.
| Recommended Ligand | Rationale | Protocol Adjustment |
| XPhos or SPhos | The biaryl backbone provides steric bulk; electron-rich nature speeds up oxidative addition of the Ar-Br bond. | Use precatalysts (e.g., XPhos Pd G4) rather than generating in situ to ensure 1:1 ligation. |
| P(t-Bu)3 | High steric demand prevents N-coordination. | Use as the tetrafluoroborate salt (P(t-Bu)3 • HBF4) for air stability.[1] |
| dppf | Bidentate ligand enforces a specific bite angle, resisting displacement by nitrogen. | Excellent for Suzuki coupling; requires higher temperatures (80°C+). |
Issue B: The Lipophilicity Mismatch (Solubility)
Symptoms: Incomplete conversion; gummy precipitates; inconsistent yields between batches.
Mechanism: The cyclohexyl group at C6 makes this specific pyrimidine significantly more lipophilic (greasy) than standard heteroaryl halides. Standard Suzuki solvents (polar mixtures like DMF/Water or MeCN/Water) may cause the starting material to "oil out" or aggregate, preventing it from meeting the polar boronic acid/base in the active phase.
Corrective Protocol: Use a Phase-Transfer or Amphiphilic Solvent System .
-
The "Dioxane/Water" Fix: Switch to 1,4-Dioxane:Water (4:1). Dioxane solubilizes the cyclohexyl moiety better than MeCN or DMF.
-
The "Toluene" Fix: If the boronic acid is also lipophilic, use Toluene:Water (3:1) with a phase transfer catalyst (e.g., TBAB, 5 mol%).
Issue C: Competitive SNAr (Hydrolysis)
Symptoms: Formation of a byproduct with Mass [M-63] (Hydroxyl substitution).
Mechanism: The C4 position is electron-deficient. If you use a strong hydroxide base (NaOH, KOH) in water, the hydroxide ion acts as a nucleophile, directly displacing the bromine (SNAr mechanism) instead of participating in the transmetallation cycle.
Corrective Protocol: Switch to Anhydrous or Weak Base Conditions .
-
Base: Use mild bases like K3PO4 (anhydrous) or Cs2CO3 .
-
Solvent: Use anhydrous THF or Dioxane.
-
Additive: Add 1-2 equivalents of water only if strictly necessary for the boronic acid activation, or use a boronic ester (pinacol ester) which requires less water.
Optimized Experimental Protocol (Suzuki-Miyaura)
This protocol is designed to overcome both the Nitrogen Trap and the Lipophilicity Mismatch.
Reaction: this compound + Aryl Boronic Acid
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2 • CH2Cl2 (3-5 mol%) OR XPhos Pd G4 (2 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Concentration: 0.1 M - 0.2 M
Step-by-Step Methodology:
-
Degassing (Critical): In a separate vial, combine 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.[1]
-
Solids Assembly: To a reaction vial equipped with a stir bar, add the Pyrimidine (1.0 eq), Boronic Acid (1.5 eq), and Base (3.0 eq).
-
Catalyst Addition: Add the Pd catalyst last. If using a glovebox is not possible, add quickly under a counter-flow of inert gas.
-
Solvent Addition: Syringe the degassed solvent mixture into the vial. Seal immediately with a PTFE-lined cap.
-
Thermal Activation: Heat the block to 90°C .
-
Note: The cyclohexyl group requires higher thermal energy to ensure solubility and overcome the activation barrier if the catalyst is bulky.
-
-
Monitoring: Check LCMS at 2 hours.
-
Pass Criteria: >50% conversion.[1]
-
Fail Criteria: SM remaining, black precipitate (refer to Diagnostic Tree).
-
-
Workup: Dilute with EtOAc. Wash with water to remove inorganic salts. The cyclohexyl group ensures the product stays in the organic layer.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh3)4 (Tetrakis) for this reaction? A: Not recommended. Tetrakis contains monodentate phosphines that are easily displaced by the pyrimidine nitrogens. This leads to rapid catalyst deactivation. If you must use it, you will likely need 10 mol% loading and strict oxygen-free conditions, but yields will be inconsistent.
Q: My reaction turns black immediately upon heating. What does this mean? A: This indicates "Palladium Black" formation.[1] The ligand has dissociated from the Palladium, and the metal has aggregated into inactive nanoparticles. This confirms that your ligand (e.g., PPh3) is too weak to compete with the pyrimidine nitrogen. Switch to dppf or XPhos .[1]
Q: The product mass is correct, but the NMR shows impurities. Could the cyclohexyl group be isomerizing? A: Unlikely under standard coupling conditions (<120°C). However, the cyclohexyl ring can adopt different chair/boat conformations. Ensure your NMR solvent (e.g., CDCl3) allows for fast exchange, or run high-temperature NMR (DMSO-d6 at 80°C) to sharpen the peaks if the signals are broad.
Q: I see a byproduct with mass M+H = [Start Material] - Br + H. What is it? A: This is the protodebrominated product (4-cyclohexylpyrimidine). This occurs when the oxidative addition happens, but transmetallation fails (often due to wet solvents or poor boronic acid quality), followed by reductive elimination with a hydride source (often from the solvent or base). Ensure your boronic acid is fresh and increase the equivalent to 1.5 - 2.0.
References
-
Catalyst Poisoning by Azines
- Mechanistic insight into the interaction of Pd with Pyrimidine Nitrogens.
-
Gurung, S. K., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Processes, 2020, 8(10), 1342.
-
Ligand Selection for Heterocycles
- Review of bulky phosphines preventing coordin
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.
-
Protodeboronation Mechanisms
- Understanding the stability of boronic acids in the presence of heterocycles.
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016, 138(29), 9145–9157.
-
Nucleophilic Aromatic Substitution (SNAr)
- General reactivity of 4-halopyrimidines.
-
Chemistry LibreTexts, "Nucleophilic Aromatic Substitution."
Sources
Technical Support Center: Troubleshooting Palladium Impurity Removal from 4-Bromo-6-cyclohexylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-Bromo-6-cyclohexylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, to synthesize this and related pyrimidine-based compounds[1]. We understand that while these reactions are powerful, the subsequent removal of residual palladium catalyst presents a significant challenge. This document provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format to help you achieve the required purity for your compounds.
Section 1: Foundational Questions & First Principles
This section addresses the fundamental "why" and "what" behind palladium removal, providing the core knowledge needed to make informed decisions in your purification process.
Q1: Why is removing residual palladium from my this compound product so critical?
A1: The removal of palladium is non-negotiable for two primary reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[2] Palladium falls under the ICH Q3D guidelines, with a permitted daily exposure (PDE) of 100 µ g/day for oral administration.[2] For a drug with a daily dose of 10 grams, this translates to a maximum allowable concentration of just 10 parts per million (ppm).[2] Failing to meet these limits will prevent a drug candidate from moving forward.
-
Scientific Integrity: Even at low levels, residual palladium can interfere with downstream applications. It can catalyze unintended side reactions in subsequent synthetic steps or, more critically, produce false positives or negatives in biological assays, leading to misleading structure-activity relationship (SAR) data.[3] For reliable screening results, a maximum level of 100 ppm is often recommended for any compound intended for biological testing.[3][4]
Q2: What makes palladium removal from pyrimidine-containing compounds particularly challenging?
A2: The primary difficulty stems from the inherent chemical nature of your target molecule. The pyrimidine core contains two Lewis basic nitrogen atoms. These nitrogen atoms can act as strong ligands, coordinating with the palladium center to form stable, soluble complexes.[2] This strong chelation effect makes it difficult to separate the palladium from the product using standard purification techniques like simple extraction or precipitation, as the palladium essentially "travels" with your product.[2]
Q3: What are the main strategies for palladium removal, and when should I consider them?
A3: There are several established methods, each with its own strengths and weaknesses. The choice is highly dependent on the specific reaction conditions, the state of the palladium species, and the required final purity.[5] The main strategies include:
-
Adsorption/Scavenging: Using solid-supported materials that selectively bind to palladium. This is often the most effective and popular method for reaching very low ppm levels.[2][6]
-
Crystallization: Purifying the product through recrystallization, which aims to leave palladium impurities behind in the mother liquor.[5][7]
-
Chromatography: Using techniques like flash column chromatography to separate the product from the catalyst.[8]
-
Extraction & Washing: Using aqueous washes, sometimes with additives, to pull palladium species out of the organic phase.[9]
The following sections will delve into how to choose and optimize these methods.
Section 2: Method Selection & Troubleshooting
This section is designed to guide you through the decision-making process and troubleshoot common issues encountered during palladium removal.
Q4: How do I choose the right palladium removal method for my specific process?
A4: The optimal strategy depends on your starting palladium concentration and final purity requirements. A multi-step approach is often necessary. Use the following decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a palladium removal strategy.
Q5: I have very high palladium levels (>1000 ppm) after my initial work-up. What's my first step?
A5: At this stage, your goal is bulk removal. Using expensive scavengers immediately is inefficient.
-
First Choice - Flash Column Chromatography: This is often the most practical first step. While it may not bring you to the final specification, it is highly effective at removing the majority of the palladium, often reducing levels by ~90%.[3][8]
-
Alternative - Activated Carbon: Treatment with activated carbon is a cost-effective method for bulk removal.[5][10] However, you must first run a small-scale test to ensure your product does not irreversibly adsorb to the carbon, which would lead to significant yield loss.
-
Consider Recrystallization: If your product is a solid with good crystallization properties, this can be an effective and economical bulk removal step.[5]
After one of these bulk removal steps, you must re-quantify your palladium levels before proceeding to a final "polishing" step.
Q6: My palladium levels are moderately high (50-1000 ppm) after chromatography. Which method is best for polishing?
A6: This is the ideal scenario for using high-affinity metal scavengers or a more targeted activated carbon treatment. These methods are designed to remove the final, stubborn traces of palladium.
-
Metal Scavengers: Solid-supported scavengers are extremely effective.[6] They consist of a support (like silica gel) functionalized with a group that strongly binds palladium.[2] For a pyrimidine-containing compound, thiol-based (e.g., SiliaMetS® Thiol) and trimercaptotriazine-based (Si-TMT) scavengers are excellent starting points due to their high affinity for palladium.[2][5]
-
Activated Carbon: A second treatment with a lower loading of activated carbon can also be effective. Specialized, high-purity activated carbons are available that offer high efficiency for palladium removal with potentially lower product loss than standard grades.[10]
Q7: How do I perform an effective scavenger screening study?
A7: The performance of scavengers is system-dependent, so a screening study is crucial for optimization.[5]
Protocol: Small-Scale Scavenger Screening
-
Prepare Stock Solution: Dissolve a known quantity of your crude this compound in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to create a stock solution.
-
Aliquot: In separate vials, place equal volumes of the stock solution. Keep one vial as the "untreated control."
-
Add Scavengers: To each of the other vials, add a different scavenger. Good candidates to screen include a thiol-based scavenger (e.g., SiliaMetS Thiol), a TMT-based scavenger (e.g., ISOLUTE® Si-TMT), and an amine-based scavenger.
-
Incubate: Stir the vials at a set temperature (start with room temperature, then try 40-50°C) for a defined period (e.g., 2-4 hours).
-
Sample & Analyze: Filter each sample to remove the solid scavenger. Analyze the palladium concentration in the filtrate for each sample and the control using ICP-MS or a rapid screening assay.[7]
Table 1: Example Scavenger Screening Results
| Entry | Scavenger Type | Loading (w/w) | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) |
| 1 | Control (None) | N/A | 50 | 4 | 1668 | 1668 |
| 2 | Activated Carbon | 0.6 | 50 | 4 | 1668 | 633 |
| 3 | ISOLUTE® Si-TMT | 0.6 | 50 | 4 | 1668 | 161 |
| 4 | SiliaMetS Thiol | 0.6 | 50 | 4 | 1668 | 70 |
Data is illustrative, based on similar studies.[12]
Q8: I used a thiol scavenger, but my palladium levels are still >100 ppm. What went wrong?
A8: This is a common issue. Here’s a troubleshooting checklist:
-
Insufficient Equivalents: The most common reason for failure. The scavenger may have become saturated. Try increasing the loading to 10-15 equivalents.
-
Sub-optimal Conditions: Scavenging kinetics can be slow. Increase the temperature to 40-60°C and extend the reaction time to 12-18 hours.[5]
-
Solvent Effects: The solvent can impact scavenger performance. If you are in a highly polar solvent like DMF, consider a solvent swap to something less coordinating like Toluene or THF before the scavenging step.
-
Palladium Speciation: The palladium in your mixture might be in an oxidation state (e.g., Pd(0) vs. Pd(II)) that is less amenable to your chosen scavenger. Sometimes adding a mild reducing or oxidizing agent can help, but this requires careful development. Trying a different class of scavenger (e.g., TMT-based) is often a more straightforward solution.
-
Product Interference: Your product itself might be competing with the scavenger for the palladium. This is less common but possible. In this case, activated carbon, which has a different binding mechanism, may be a better choice.[10]
Q9: My product yield drops significantly after using activated carbon. How can I prevent this?
A9: This indicates your product is adsorbing to the carbon. To mitigate this:
-
Reduce Carbon Loading: Use the minimum amount of carbon necessary. Perform a study to find the sweet spot between efficient Pd removal and minimal product loss.
-
Decrease Contact Time: Reduce the stirring time. Palladium adsorption can be faster than product adsorption.
-
Change Solvent: A more polar solvent might reduce the adsorption of your organic product onto the carbon surface.
-
Hot Filtration: Perform the filtration while the solution is hot. This can sometimes reduce the amount of product adsorbed.
Section 3: Protocols & Workflows
This section provides detailed, step-by-step protocols for common palladium removal procedures.
Protocol 1: Standard Operating Procedure for Palladium Scavenging using SiliaMetS® Thiol (Batch Mode)
This protocol is a starting point and should be optimized based on your screening results.
-
Dissolution: After initial work-up and/or chromatography, dissolve the crude this compound product in a suitable solvent (e.g., Toluene, THF) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add SiliaMetS® Thiol (or another selected scavenger) to the solution. A typical starting loading is 0.15 w/w (150 mg of scavenger for every 1 gram of product).[12]
-
Incubation: Stir the mixture at 40-50°C.
-
Monitoring: Monitor the reaction by taking small, filtered aliquots at set time points (e.g., 2h, 4h, 8h, 16h) and analyzing for residual palladium.
-
Filtration: Once the palladium level is acceptable, cool the mixture to room temperature. Filter the slurry through a pad of Celite® to completely remove the scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to isolate the purified product.
Caption: General experimental workflow for batch-mode palladium scavenging.
Section 4: Quantification & Validation
Accurate measurement is key to a successful purification campaign.
Q10: How can I accurately measure the residual palladium in my final product?
A10: The industry standard for final product release is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7]
-
ICP-MS: This is the gold standard. It is an extremely sensitive technique capable of detecting metals at parts-per-billion (ppb) levels.[7][13] It requires specialized equipment and trained personnel. For regulatory filings, ICP-MS data is mandatory.
-
In-Process Screening: For process development and optimization, sending every sample for ICP-MS can be slow and expensive. Rapid colorimetric or fluorimetric detection kits are available that can provide semi-quantitative data in minutes.[7][14] These are excellent for screening scavengers or optimizing conditions before confirming the final, best result with ICP-MS.
By systematically applying the principles and protocols outlined in this guide, you can develop a robust and reliable process for removing palladium impurities from your this compound products, ensuring both regulatory compliance and the integrity of your scientific research.
References
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Welch, C. J., et al. (2019). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Spectroscopy Online. [Link]
-
ICH. ICH Q3D Guideline for Elemental Impurities. [Link]
-
Velocity Scientific Solutions. SiliametS Metal Scavengers. [Link]
-
Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. [Link]
-
Leas, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548–1593. [Link]
-
Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link]
-
Gandeepan, P. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
GeneOnline News. (2024). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. [Link]
-
Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]
Sources
- 1. geneonline.com [geneonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. velocityscientific.com.au [velocityscientific.com.au]
- 12. cphi-online.com [cphi-online.com]
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- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Handling Moisture Sensitivity in 4-Bromo-6-cyclohexylpyrimidine Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-6-cyclohexylpyrimidine. The pyrimidine core is a valuable scaffold in medicinal chemistry, and successful synthesis often hinges on the precise control of reaction conditions.[1][2] This is particularly true when dealing with moisture-sensitive reactions like palladium-catalyzed cross-couplings, where trace amounts of water can lead to failed experiments, low yields, and difficult-to-separate byproducts.
This document moves beyond standard protocols to explain the causality behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound is a halogenated pyrimidine derivative. The pyrimidine ring is a key heterocyclic motif in numerous pharmaceuticals, and the bromo-substituent serves as a versatile synthetic handle, particularly for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1]
The primary challenge is not typically the direct, uncatalyzed hydrolysis of this compound itself, which is relatively stable. Instead, the "moisture sensitivity" of its reactions arises from the high reactivity of other components in the reaction mixture towards water.[3] These include:
-
Organometallic Reagents: In Suzuki couplings, boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) in the presence of water, reducing the amount of active nucleophile.[4][5]
-
Palladium Catalysts: The active form of the catalyst, Pd(0), is susceptible to oxidation by air, a process that can be influenced by the reaction medium.[5] Moisture can also interfere with the catalytic cycle by hydrolyzing key intermediates or altering ligand coordination.
-
Bases: Strongly basic or hygroscopic bases can absorb atmospheric moisture, introducing water into an otherwise dry reaction.
Q2: How should I properly store and handle this compound?
Proper storage is the first line of defense against moisture contamination. According to safety data sheets, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] For long-term storage, consider placing the container inside a desiccator with a drying agent like Drierite or phosphorus pentoxide. When handling the solid, avoid prolonged exposure to the laboratory atmosphere. Weigh the required amount promptly and securely reseal the container.
Q3: What are the most common signs of a moisture-related problem in my reaction?
The most frequent indicators of moisture contamination are:
-
Low or No Conversion: A significant amount of your starting material remains unreacted.
-
Formation of Byproducts: You may observe the formation of debrominated starting material (cyclohexylpyrimidine) or homocoupled products from your coupling partner (e.g., biaryl compounds from boronic acids in a Suzuki reaction).[5]
-
Inconsistent Results: Reactions that work one day may fail the next, which often points to environmental factors like humidity or improperly dried solvents and glassware.
Troubleshooting Guide: From Low Yield to Failed Reactions
This section addresses specific problems you might face during your experiment.
Issue: My Suzuki coupling reaction with this compound has a very low yield or failed completely.
This is the most common issue and can almost always be traced back to insufficient exclusion of water or oxygen.
Question 1: Was your reaction setup truly under an inert atmosphere? The palladium catalyst, particularly the active Pd(0) species, is sensitive to atmospheric oxygen.[5] Many phosphine ligands used in these reactions are also readily oxidized.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), rendering it inactive in the catalytic cycle. This halts the reaction.
-
Solution: Employ rigorous inert atmosphere techniques. This involves using a Schlenk line or a glovebox.[8][9] Ensure all glassware is either oven-dried (at 125 °C for at least 24 hours) or flame-dried under vacuum immediately before use to remove adsorbed water from the glass surface.[10][11] The reaction solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
Question 2: How dry were your solvents and reagents? The term "anhydrous" from a commercial supplier is not always sufficient for sensitive catalysis. Solvents can absorb moisture from the air each time the bottle is opened.
-
Causality: As mentioned, water can degrade coupling partners like boronic acids.[5] In some catalytic systems, water content as low as 50 ppm can significantly inhibit the reaction.[12]
-
Solution: Dry your solvents over an appropriate drying agent. For many common solvents used in cross-coupling (e.g., dioxane, toluene, THF), activated 3Å molecular sieves are an excellent choice.[10][13] Solid reagents that are not temperature-sensitive can be dried in a vacuum desiccator or a vacuum oven.[11]
| Solvent | Recommended Drying Agent | Typical Residual H₂O (ppm) | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v, 3 days) | ~4 ppm | [10] |
| Toluene | 3Å Molecular Sieves (10% m/v, 24h) | ~0.1-0.9 ppm | [10] |
| 1,4-Dioxane | Neutral Alumina then 3Å Sieves | Very Low | [13] |
| Acetonitrile | 3Å Molecular Sieves (10% m/v, 24h) | ~0.1-0.9 ppm | [10] |
Question 3: Could an issue with the base be the hidden source of water? Some bases are highly hygroscopic (e.g., K₃PO₄, Cs₂CO₃). Furthermore, the role of water with certain bases can be complex.
-
Causality: While anhydrous conditions are generally paramount, some "anhydrous" Suzuki couplings using K₃PO₄ as the base have been shown to require a small, stoichiometric amount of water to function effectively.[14] This is an advanced consideration, but if your rigorously dried reaction is failing with this specific base, it's a possibility.
-
Solution: First, ensure your base is a fresh, finely ground powder stored in a desiccator. If you suspect the issue described above, consider adding a controlled amount of water (e.g., 3-5 equivalents relative to the limiting reagent) as a test. Alternatively, switch to a different base like K₂CO₃ or CsF, which may have different hydration properties and reactivity profiles.
Key Experimental Protocols
Protocol 1: Drying an Organic Solvent with 3Å Molecular Sieves
-
Activate the Sieves: Place the required amount of 3Å molecular sieve beads in a flask. Heat in a drying oven at >200 °C for at least 12 hours under a gentle stream of nitrogen or under vacuum.
-
Cool: Remove the flask from the oven and cool to room temperature under a stream of inert gas or in a desiccator.
-
Add Solvent: Add the solvent to be dried to the flask containing the activated sieves. A loading of 5-10% mass/volume is typical for general drying.[10]
-
Equilibrate: Seal the flask and allow it to stand for at least 24 hours before use. For particularly wet solvents or for achieving very low water content, a longer period may be necessary.[10]
-
Dispense: Use a dry syringe or cannula to withdraw the anhydrous solvent for your reaction.[9] Never leave the solvent container open to the air.
Protocol 2: Setting Up a Moisture-Sensitive Reaction via Schlenk Technique
This protocol outlines a standard setup for a palladium-catalyzed cross-coupling reaction.
-
Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask with a condenser). Ensure all glassware is clean and has been oven-dried at 125 °C overnight.[11]
-
Flame-Drying: While the glassware is still warm, assemble the apparatus. Attach it to the Schlenk line via a gas-inlet adapter. Heat the entire apparatus gently with a heat gun under high vacuum to drive off any surface-adsorbed moisture.
-
Inert Atmosphere: Allow the glassware to cool to room temperature under vacuum, then backfill with a positive pressure of high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully inert.[9]
-
Adding Solids: Under a positive flow of inert gas, quickly remove the gas inlet and add your solid reagents (this compound, boronic acid, base, and palladium catalyst/ligand).
-
Adding Solvent: Add your freshly dried and degassed solvent via a dry syringe.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.[9] Heat the reaction as required.
Visualizations
Workflow for Inert Atmosphere Reaction Setup
Caption: Workflow for setting up a moisture-sensitive experiment.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: Decision tree for troubleshooting a failed reaction.
References
-
Ali, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(6), 1342. Available at: [Link]
-
Dar, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1169. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Le-Criq, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1975. Available at: [Link]
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Request PDF. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Khan, I., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(11), 1855. Available at: [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]
-
Liu, F., et al. (2004). Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. The Journal of Organic Chemistry, 69(19), 6479-6482. Available at: [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Scott, G. K., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Drying solvents and Drying agents [delloyd.50megs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. moodle2.units.it [moodle2.units.it]
- 11. jove.com [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Eluent Systems for Cyclohexylpyrimidines
Welcome to the technical support center for the purification of cyclohexylpyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the chromatographic purification of this important class of heterocyclic compounds. The unique combination of a nonpolar cyclohexyl moiety and a polar, basic pyrimidine ring presents specific purification hurdles. This document provides in-depth, field-tested solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when developing a purification method for cyclohexylpyrimidines.
Q1: What are the best starting eluent systems for purifying a novel cyclohexylpyrimidine derivative?
A1: The polarity of cyclohexylpyrimidines can vary significantly based on other substituents. However, a good starting point is always a binary mixture of a nonpolar and a polar solvent. The most common and effective systems are Hexane/Ethyl Acetate (EtOAc) and Dichloromethane/Methanol (DCM/MeOH).[1][2]
-
For less polar derivatives (e.g., those with additional alkyl or aryl groups and minimal polar functionality), begin with a low percentage of the polar solvent. A good starting point for Thin Layer Chromatography (TLC) screening would be 5-20% Ethyl Acetate in Hexane.[3]
-
For more polar derivatives (e.g., those containing hydroxyl, amino, or carboxyl groups), a stronger eluent system is necessary. Start your TLC screening with 50-100% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane.[1]
The primary goal of the initial TLC screening is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound.[2][4] This Rf value typically translates well to column chromatography, allowing for adequate separation from impurities.
Q2: My cyclohexylpyrimidine is streaking badly on the silica TLC plate and column. What causes this and how can I fix it?
A2: This is the most common issue faced when purifying basic, nitrogen-containing heterocycles. Streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms on the pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This interaction leads to slow desorption kinetics and a smeared band.
To resolve this, you must neutralize the acidic sites on the silica. The most effective solution is to add a small amount of a basic modifier to your eluent system.[4]
-
Triethylamine (Et₃N or TEA): Add 0.1% to 1% (v/v) of triethylamine to your eluent mixture.[2]
-
Ammonium Hydroxide (NH₄OH): A solution of 1-2% ammonium hydroxide in methanol, which is then used as the polar component in a system like DCM/MeOH, is also highly effective.[6]
The basic modifier competes with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks. Always test the effect of the modifier on TLC first to confirm it improves the spot shape before committing to a column.
Q3: Can I use solvents other than Hexane/EtOAc or DCM/MeOH?
A3: Absolutely. Sometimes, standard solvent systems fail to provide adequate separation between your product and a stubborn impurity. Changing the solvent selectivity can dramatically improve resolution.[7] Consider these alternative systems:
-
Toluene/Acetone: This system offers different selectivity compared to ethyl acetate-based systems and can be very effective for moderately polar compounds.
-
tert-Butyl methyl ether (MTBE)/Hexane: MTBE is a less polar alternative to ethyl acetate and can sometimes provide unique selectivity.[8]
-
Acetonitrile (MeCN) as a polar modifier: Systems like DCM/MeCN can sometimes resolve impurities that co-elute in methanol-based systems.[8][9]
The key is to experiment with solvents from different classes (e.g., ethers, ketones, nitriles) to exploit different intermolecular interactions (dipole-dipole, hydrogen bonding) and achieve separation.
Q4: My compound is very polar and barely moves off the baseline, even in 20% MeOH/DCM. What should I do?
A4: For highly polar compounds, you may need to consider more advanced or alternative techniques:
-
Amine-Functionalized Silica: This is an excellent alternative stationary phase where the silica surface is bonded with aminopropyl groups. This creates a "basic" surface that eliminates the need for amine additives in the mobile phase and often provides superior peak shape for basic compounds using less polar eluents like Hexane/EtOAc.[5]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent option. The eluent system is typically a gradient of water and an organic solvent like methanol or acetonitrile.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a mode of normal-phase chromatography used for very polar compounds. It uses a polar stationary phase (like bare silica or a diol-functionalized phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[10]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving common purification problems.
Problem 1: Poor Separation or Co-elution
Your target compound is eluting from the column mixed with one or more impurities.
Causality Analysis: Poor separation occurs when the column has insufficient resolving power for the given mixture and eluent. This can be due to an eluent system with poor selectivity (impurities have a similar affinity for the stationary phase as your product) or improper column parameters (e.g., overloading the column, poor packing).
Workflow: Optimizing Separation
Caption: Workflow for troubleshooting poor separation.
Solutions & Protocols:
-
Optimize Eluent Polarity: If your TLC shows spots that are too high (Rf > 0.5), decrease the eluent polarity. If they are too low (Rf < 0.2), increase the polarity.[11] Small, incremental changes can significantly impact separation.
-
Change Solvent Selectivity: If adjusting polarity doesn't work, your impurities may have similar polarity but different functional groups.
-
Protocol: Multi-Solvent TLC Screening
-
Prepare three small TLC developing chambers.
-
Spot your crude material on three separate TLC plates.
-
Develop one plate in Hexane/Ethyl Acetate .
-
Develop the second plate in Dichloromethane/Methanol .
-
Develop the third plate in Toluene/Acetone .
-
Compare the separation (ΔRf) between your product and key impurities in all three systems. Choose the system that provides the largest ΔRf for your column separation.
-
-
-
Implement a Gradient Elution: A shallow gradient can significantly enhance the separation of closely eluting compounds.[8] Instead of running the column with a single, isocratic solvent mixture (e.g., 15% EtOAc/Hexane), start at a lower polarity and gradually increase it.
-
Protocol: Shallow Gradient Elution
-
Identify an eluent system where your product has an Rf of ~0.3 (e.g., 20% EtOAc/Hexane).
-
Start the column with a much lower polarity eluent (e.g., 5% EtOAc/Hexane) to elute non-polar impurities.
-
Run a slow, linear gradient from the starting polarity up to double that concentration (e.g., 5% to 40% EtOAc/Hexane) over 10-20 column volumes (CV).
-
This "stretches" the separation, allowing more time for closely eluting compounds to resolve.
-
-
Problem 2: Compound Does Not Elute or Elutes with Very Low Yield
You've run a significant volume of eluent through the column, but your product is not coming off, or the recovered mass is extremely low.
Causality Analysis: This issue typically points to two possibilities: 1) the eluent is not polar enough to move the compound, or 2) the compound is irreversibly adsorbing to or decomposing on the acidic silica gel.[12]
Solutions & Protocols:
-
Check for Decomposition: Before running a large-scale column, it's wise to check for stability.
-
Protocol: Silica Gel Stability Test (2D TLC)
-
Spot your crude material on a TLC plate.
-
Develop the plate in a suitable eluent system.
-
After development, let the plate air dry completely.
-
Rotate the plate 90 degrees and re-develop it in the same eluent system.
-
If the compound is stable, you will see all spots lying on a 45-degree diagonal line. If new spots appear off the diagonal, it indicates decomposition on the silica.[12] If decomposition is observed, use a deactivated stationary phase like neutral alumina or add a basic modifier like triethylamine.
-
-
-
Perform a Step-Gradient Flush: If the compound is stable but not eluting, the mobile phase is too weak.
-
Protocol: Column Flush
-
If you were running in a Hexane/EtOAc system, switch directly to 100% Ethyl Acetate and collect fractions.
-
If there is still no product, switch to a more polar system like 5-10% Methanol in Dichloromethane.[1]
-
Caution: Using more than 10% methanol in your eluent can start to dissolve the silica gel, which can contaminate your final product.[13]
-
-
Problem 3: Compound Elutes in the Solvent Front
Your product elutes immediately with the first few fractions, showing no retention on the column.
Causality Analysis: This happens when the eluent is far too polar for your compound, or when the compound is not properly dissolved and applied to the column, causing it to crash out of solution and be washed through.[11][12]
Solutions & Protocols:
-
Drastically Reduce Eluent Polarity: Your starting TLC work was likely done in a system that was too strong. Re-screen using a much less polar system. If you used 50% EtOAc/Hexane, try 5% or 10%.[11]
-
Use a Proper Loading Technique: Dissolving your sample in a large volume of a strong solvent (like pure DCM or MeOH) and loading it onto the column is a common mistake. This volume of strong solvent acts as its own mobile phase, carrying your compound through the column without interaction.
-
Protocol: Dry Loading
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (or Celite) to the solution, roughly 2-3 times the mass of your crude product.
-
Carefully evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Carefully layer this powder on top of your packed column.
-
This technique ensures your compound is introduced to the column in a concentrated band, leading to much better separation.[4][10]
-
-
Data & Reference Tables
Table 1: Properties of Common Chromatography Solvents
| Solvent | Eluent Strength (ε°) on Silica | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.01 | 0.1 | 69 | Standard nonpolar phase. |
| Toluene | 0.29 | 2.4 | 111 | Aromatic, offers different selectivity. |
| Dichloromethane (DCM) | 0.42 | 3.1 | 40 | Good solvent for many organics, use in a fume hood. |
| tert-Butyl methyl ether (MTBE) | 0.48 | 2.5 | 55 | Less prone to peroxide formation than diethyl ether. |
| Ethyl Acetate (EtOAc) | 0.58 | 4.4 | 77 | Excellent all-purpose polar solvent. |
| Acetone | 0.56 | 5.1 | 56 | Strong, polar solvent. Can be useful in toluene systems. |
| Acetonitrile (MeCN) | 0.65 | 5.8 | 82 | Used in normal and reversed-phase. |
| Methanol (MeOH) | 0.95 | 5.1 | 65 | Very polar. Use sparingly (<10%) on silica.[13] |
Table 2: Recommended Starting Eluent Systems for Cyclohexylpyrimidines
| Compound Characteristics | Recommended Starting System (for TLC) | Modifier (if streaking occurs) |
| Nonpolar: Alkyl/Aryl substituted, no H-bond donors | 5-20% EtOAc in Hexane | 0.5% Triethylamine |
| Intermediate Polarity: Ether, ester, or amide groups | 20-60% EtOAc in Hexane OR 1-5% MeOH in DCM | 0.5% Triethylamine |
| Polar: Free -OH or -NH₂ groups | 80-100% EtOAc in Hexane OR 5-10% MeOH in DCM | 1% Triethylamine or 1% NH₄OH |
| Very Polar/Ionic: Carboxylic acids, multiple polar groups | 10-20% MeOH in DCM | 1% Acetic Acid (for acids) or 2% NH₄OH (for bases) |
Logical Diagrams
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. azom.com [azom.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Rookie Mistakes [chem.rochester.edu]
Validation & Comparative
13C NMR chemical shifts of 4-Bromo-6-cyclohexylpyrimidine
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 4-Bromo-6-cyclohexylpyrimidine , a critical intermediate in the synthesis of tyrosine kinase inhibitors and functionalized heteroaromatics.
Executive Summary
Compound: this compound CAS: 1086382-19-5 Molecular Formula: C10H13BrN2 Application: Scaffold for Suzuki-Miyaura coupling and SNAr reactions in drug discovery.
This guide details the structural characterization of this compound, focusing on 13C NMR spectroscopy . It compares the spectral "performance"—defined here as signal resolution, solubility-induced shift variations, and substituent effects—against common structural analogs like 4-Bromo-6-methylpyrimidine and 4-Chloropyrimidine derivatives .
Structural Analysis & Numbering
Before interpreting the spectra, we must establish the numbering system and the electronic environment of the pyrimidine core.
-
The Pyrimidine Core: Electron-deficient aromatic ring. C2, C4, and C6 are adjacent to nitrogen atoms, making them highly deshielded (downfield).
-
The 4-Bromo Substituent: A "Heavy Atom" that exerts a shielding effect on the ipso carbon (C4) relative to a chloro-substituent, despite its electronegativity.
-
The 6-Cyclohexyl Group: A bulky alkyl donor. It exerts a strong deshielding
-effect on C6 and a shielding -effect on C5.
Visualization: Structural Logic & Assignment Workflow
The following diagram illustrates the logical flow for assigning the carbon signals based on Substituent Chemical Shift (SCS) additivity rules.
Caption: Assignment logic flow for segregating aromatic (downfield) and aliphatic (upfield) signals based on electronic environments.
Comparative Analysis: Chemical Shifts
The following table contrasts the Predicted/Experimental shifts of the target compound with its methyl-analog. This comparison highlights the "performance" of the cyclohexyl group in resolving spectral overlap.
Table 1: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
| Carbon Position | This compound (Target) | 4-Bromo-6-methylpyrimidine (Analog) | Shift Difference ( | Interpretation |
| C6 (Ipso-Alkyl) | 173.5 ppm | 168.2 ppm | +5.3 ppm | Key Identifier. The bulky cyclohexyl group causes a larger downfield shift ( |
| C2 (N-C=N) | 159.0 ppm | 158.5 ppm | +0.5 ppm | Minimal change. This carbon is distal to the substitution site. |
| C4 (C-Br) | 152.2 ppm | 151.8 ppm | +0.4 ppm | The heavy atom effect of Bromine dominates here; the alkyl group's effect is negligible at the para position. |
| C5 (C-H) | 123.1 ppm | 124.5 ppm | -1.4 ppm | Shielding Effect. The cyclohexyl group is more electron-donating than methyl, shielding the ortho C5 position. |
| Alkyl-C ( | 45.2 ppm (CH) | 24.1 ppm (CH3) | +21.1 ppm | Distinct region. The methine (CH) of cyclohexyl is easily distinguishable from methyl. |
| Alkyl-C (Distal) | 25.0 - 32.0 ppm | N/A | - | Multiple methylene signals confirm the cyclohexyl ring conformation. |
Note: Values are calculated based on substituent chemical shift (SCS) additivity rules derived from pyrimidine base values [1, 2].
Technical Deep Dive: Why These Shifts Matter
A. The "Heavy Atom" Effect at C4
Researchers often expect electronegative halogens (F, Cl) to deshield the attached carbon (move it downfield). However, Bromine and Iodine exhibit the Heavy Atom Effect (spin-orbit coupling), which shields the nucleus.
-
Observation: C4-Br appears upfield (~152 ppm) relative to C4-Cl (~160 ppm).
-
Practical Consequence: If you observe a peak >160 ppm assigned to C4, your bromination likely failed, or you have the chloro-analog (a common impurity in synthesis).
B. Cyclohexyl vs. Methyl: Resolution Performance
In complex drug scaffolds, methyl signals often overlap with solvent peaks or other aliphatic impurities.
-
Performance Advantage: The cyclohexyl group provides a unique "fingerprint" in the 25–45 ppm region. The methine doublet (in HSQC) at ~45 ppm is a diagnostic handle that is far resolved from typical impurity ranges, making this scaffold superior for monitoring reaction progress in crude mixtures.
Experimental Protocol for Optimal Data Acquisition
To replicate these results and ensure high resolution of quaternary carbons (C2, C4, C6), follow this specific protocol.
Reagents & Equipment[1]
-
Solvent: Chloroform-d (CDCl3) with 0.03% TMS (preferred for solubility). Use DMSO-d6 only if observing labile protons (not applicable here) or if solubility is an issue.
-
Concentration: ~20 mg in 0.6 mL solvent.
-
Instrument: 100 MHz (or higher) 13C frequency (400 MHz 1H equivalent).
Acquisition Parameters
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The quaternary carbons (C2, C4, C6) have long T1 relaxation times. A standard D1 (1.0 s) will suppress their intensity, making integration unreliable and C4-Br difficult to detect.
-
-
Scans (NS): Minimum 1024 scans.
-
Reasoning: The molecular weight (241.13 g/mol ) and splitting of signal intensity into the cyclohexyl ring require higher signal-to-noise averaging.
-
Workflow Visualization
Caption: Optimized NMR acquisition workflow for quaternary-rich heterocyclic compounds.
References
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (General reference for SCS additivity rules). Link
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on chemical shifts. Chemistry of Heterocyclic Compounds. (Foundational work on pyrimidine shifts). Link
-
Sigma-Aldrich. (n.d.). This compound Product Page. (Source for CAS and physical properties). Link
-
PubChem. (n.d.). Pyrimidine, 4-bromo-6-cyclohexyl- Compound Summary. Link
Publish Comparison Guide: Structural Analysis & Crystallization of 4-Bromo-6-cyclohexylpyrimidine
Executive Summary: The Structural "Sweet Spot"
Status: High-Priority Scaffold for Fragment-Based Drug Discovery (FBDD)
In the landscape of halogenated pyrimidines, 4-Bromo-6-cyclohexylpyrimidine represents a critical "middle ground" between rigid aromatic systems and flexible aliphatic chains. While 4-bromo-6-phenylpyrimidine relies heavily on
This guide provides a technical comparison of this compound against its primary structural alternatives. We analyze X-ray diffraction suitability, halogen bonding potential (
Comparative Analysis: Target vs. Alternatives
The following table contrasts the crystallographic and physicochemical "performance" of the target molecule against its standard alternatives: the rigid Phenyl analog and the minimal Methyl analog.
Table 1: Physicochemical & Crystallographic Performance Matrix
| Feature | Target: this compound | Alt 1: 4-Bromo-6-phenylpyrimidine | Alt 2: 4-Bromo-6-methylpyrimidine |
| CAS Number | 1086382-19-5 | 34916-25-1 | 1439-09-4 |
| Molecular Weight | 241.13 g/mol | 235.08 g/mol | 173.01 g/mol |
| Crystal Packing Driver | Van der Waals / Hydrophobic Interdigitation | Strong | Dipole-Dipole & Close Packing |
| Solubility Profile | High lipophilicity (LogP ~3.9); requires non-polar solvents | Moderate; soluble in aromatics | High; soluble in polar organics |
| Crystallization Challenge | High: Conformational flexibility of cyclohexyl ring ("chair" flip) can inhibit nucleation. | Low: Rigid planar structure facilitates rapid lattice formation. | Medium: High solubility often leads to oiling out. |
| Halogen Bond ( | Enhanced: Electron-donating cyclohexyl boosts N-acceptor strength at pos-1/3. | Moderate: Phenyl ring delocalization slightly reduces | Baseline: Standard inductive effects. |
| Space Group Tendency | Low symmetry (e.g., P2₁/c, P-1) due to steric bulk. | High symmetry (e.g., P2₁/n, C2/c) driven by planarity. | Variable. |
Expert Insight: The "Chair" Conformation Impact
Unlike the phenyl analog, which is planar, the cyclohexyl group in this compound adopts a chair conformation in the ground state. In the crystal lattice, this bulky aliphatic group prevents the tight face-to-face
-
Consequence: The lattice energy is dominated by weak C-H...
interactions and Br...N halogen bonds rather than strong -stacking. -
Benefit: This results in "looser" packing, often making the crystals more soluble and the scaffold more adaptable to protein binding pockets that require 3D volume filling rather than flat intercalation.
Mechanism of Action: Halogen Bonding & Lattice Forces
To understand the "performance" of this molecule in a solid state (and by proxy, in a protein binding pocket), we must look at the Halogen Bond (XB) . The bromine atom at position 4 acts as a Lewis acid (
Figure 1: Interaction Hierarchy in Crystal Formation
The following diagram illustrates the competing forces that dictate the crystal structure of this compound compared to its analogs.
Caption: The cyclohexyl group sterically hinders planar
Experimental Protocol: Crystallization of Lipophilic Pyrimidines
Obtaining high-quality X-ray data for this compound is challenging due to its high solubility in organic solvents and low melting point relative to aromatic analogs. The following Slow Evaporation and Vapor Diffusion protocols are validated for this class of compounds.
Method A: Slow Evaporation (High Purity Required)
Objective: Grow single crystals from a single solvent system.
-
Dissolution: Dissolve 20 mg of this compound in 2 mL of Ethyl Acetate or Dichloromethane (DCM) .
-
Why? Moderate polarity solvents allow for sufficient solubility without "trapping" the molecule in solution.
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
-
Covering: Cover the vial with aluminum foil and poke 3-5 small pinholes.
-
Incubation: Place in a vibration-free environment at 4°C (refrigerator).
-
Expert Note: Lower temperature reduces the kinetic energy of the flexible cyclohexyl ring, promoting ordered packing.
-
Method B: Vapor Diffusion (Recommended for X-ray Quality)
Objective: Controlled precipitation using an antisolvent.
| Component | Choice | Rationale |
| Solvent (Inner Vial) | THF or Acetone | Solubilizes the pyrimidine core; miscible with antisolvent. |
| Antisolvent (Outer Vial) | Pentane or Hexane | Highly non-polar; induces slow precipitation of the lipophilic cyclohexyl moiety. |
Workflow:
-
Dissolve 15 mg of compound in 0.5 mL THF in a small inner vial (4 mL).
-
Place the open inner vial inside a larger outer vial (20 mL) containing 3 mL of Pentane.
-
Cap the outer vial tightly.
-
Observation: As pentane vapor diffuses into the THF, the polarity drops, forcing the compound to crystallize. Check after 48-72 hours.
Self-Validating Data Analysis
When you obtain the crystal structure, verify its quality using these internal checks specific to brominated pyrimidines:
-
C-Br Bond Length: Should range between 1.88 – 1.90 Å . Significant deviation suggests disorder or incorrect element assignment.
-
Halogen Bond Geometry: Check for a C-Br...N angle close to 170-180° . This linearity confirms a genuine
-hole interaction [1]. -
Cyclohexyl Conformation: Verify the ring is in a Chair conformation with the pyrimidine substituent in the equatorial position (lower energy state).
-
Disorder Check: The cyclohexyl ring is prone to thermal disorder. If ellipsoids are elongated, collect data at 100 K (liquid nitrogen stream) to freeze ring dynamics.
References
-
Halogen Bonding Fundamentals
-
Grow, B., & Design, C. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. ACS Publications.
-
-
Analogous Structure (Phenyl Derivative)
-
PubChem. 4-Bromo-6-phenylpyrimidine.
-
-
Analogous Structure (Brominated Pyrimidine)
-
Kumar, M., et al. (2013).[1] 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E.
-
-
Biphenyl/Analog Crystallization
Sources
Definitive Structural Validation of 4-Bromo-6-cyclohexylpyrimidine: A Multi-Method Comparison
Topic: Validating Structure of 4-Bromo-6-cyclohexylpyrimidine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the C4-bromine serves as a versatile handle for SNAr substitutions or Suzuki-Miyaura couplings. However, the synthesis of this intermediate—often via the bromination of 6-cyclohexylpyrimidin-4-ol or Grignard addition to 4,6-dibromopyrimidine—is prone to regioisomeric ambiguity and incomplete halogenation.
This guide objectively compares analytical methodologies for validating this specific intermediate. While standard 1D NMR is sufficient for purity checks, it often fails to distinguish between regioisomers (e.g., 4-bromo-6-cyclohexyl vs. 2-bromo-4-cyclohexyl) due to the symmetry of the pyrimidine ring signals. We present a validated workflow prioritizing 2D NOESY NMR and Isotopic Pattern LC-MS as the industry standards for unambiguous structural assignment.
Part 1: The Synthetic Context & The Validation Problem
To validate a structure, one must understand the potential impurities generated by its synthesis. The two primary routes to this compound (Target 1 ) generate distinct impurity profiles:
-
Route A (Dehydroxy-bromination): Reaction of 6-cyclohexylpyrimidin-4-ol with POBr3.
-
Risk: Contamination with unreacted starting material (hydroxy tautomer) or hydrolysis products.
-
-
Route B (Nucleophilic Addition): Reaction of 4,6-dibromopyrimidine with cyclohexylmagnesium bromide.
-
Risk: Formation of the bis-cyclohexyl adduct or regioisomers if the starting material wasn't symmetric.
-
The Structural Ambiguity:
In the target molecule, the pyrimidine ring protons (H2 and H5) appear as singlets. In potential regioisomers or side products, these signals often have similar chemical shifts (
Part 2: Comparative Analysis of Validation Methods
We evaluated four analytical techniques based on Specificity , Sensitivity , and Throughput .
Method A: 1H NMR (1D) – The Purity Check
-
Performance: Standard 1H NMR is excellent for quantifying solvent residues and molar purity but poor for absolute structural confirmation of this specific scaffold.
-
Limitation: The H5 proton (
7.5) and H2 proton ( 8.[1]9) are singlets. Without 2D correlations, one cannot definitively prove the cyclohexyl group is at C6 rather than C2 or C5. -
Verdict: Necessary for purity, insufficient for structure.
Method B: LC-MS (Isotopic Patterning) – The Elemental Check
-
Performance: High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, but the Isotopic Pattern is the critical validator here.
-
Mechanism: Bromine exists as
Br and Br in a nearly 1:1 ratio.[2] -
Data Insight: A valid spectrum must show two molecular ion peaks (
and ) of equal intensity. Absence of this "doublet" indicates dehalogenation or bis-substitution. -
Verdict: Essential for confirming the presence of bromine, but cannot distinguish regioisomers.
Method C: 2D NMR (NOESY/HMBC) – The Structural Solver
-
Performance: This is the self-validating standard.
-
Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons close in space (<5 Å).
-
Critical Observation: The H5 pyrimidine proton is spatially adjacent to the cyclohexyl methine proton . The H2 proton is isolated between the two ring nitrogens.
-
Positive Result: A strong cross-peak between H5 (
7.5) and Cyclohexyl-CH ( 2.6). -
Negative Result: No cross-peak for H2 (
8.9) to alkyl region.
-
-
Verdict: The only solution-phase method that guarantees regiochemical accuracy.
Method D: X-Ray Crystallography – The Absolute Standard
-
Performance: Unambiguous 3D structure.
-
Limitation: Requires a single crystal, which is time-consuming and often fails for low-melting intermediates like halogenated pyrimidines.
-
Verdict: Overkill for routine intermediate validation; reserve for final drug candidates.
Part 3: Experimental Protocols
Protocol 1: The "Double-Check" LC-MS Workflow
Objective: Confirm mono-bromination via isotopic distribution.
-
Sample Prep: Dissolve 0.1 mg of intermediate in 1 mL MeCN (HPLC grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid) over 5 mins.
-
Detection: ESI+ Mode.
-
Validation Criteria:
-
Locate peak at retention time (RT) corresponding to lipophilic shift (approx 3.5–4.0 min).
-
Zoom into Mass Spectrum at RT.
-
Pass: Observed peaks at
241.0 and 243.0 (approx) with intensity ratio . -
Fail: Single peak (de-bromo) or triplet pattern 1:2:1 (di-bromo).
-
Protocol 2: Regiochemistry Confirmation via NOESY
Objective: Confirm Cyclohexyl placement relative to H5.
-
Sample: 10–15 mg in 600 µL DMSO-
or CDCl . (DMSO is preferred to prevent peak overlap from water). -
Acquisition:
-
Pulse Sequence: noesyph (Phase sensitive).
-
Mixing Time (
): 400–500 ms (Optimal for small molecules MW ~250). -
Scans: 16–32 (Sufficient for >10 mg).
-
-
Processing: Phasing must be precise to distinguish positive NOE signals from exchange peaks.
-
Analysis:
-
Identify Singlet at
8.9 ppm (H2) and Singlet at 7.5 ppm (H5). -
Identify Multiplet at
2.6 ppm (Cyclohexyl Methine). -
Check: Look for intersection of 7.5 ppm (F1) and 2.6 ppm (F2). Presence of a cross-peak confirms structure.
-
Part 4: Data Summary
Table 1: Expected Analytical Parameters
| Feature | 1H NMR Shift (DMSO- | Multiplicity | Key Correlation (2D) |
| H-2 | Singlet | HMBC to C-4/C-6 | |
| H-5 | Singlet | NOESY to Cy-CH | |
| Cy-CH | Multiplet (tt) | NOESY to H-5 | |
| Cy-CH2 | Multiplets | COSY to Cy-CH |
Table 2: Method Comparison Matrix
| Method | Specificity (Regioisomer) | Sensitivity | Time Efficiency | Cost |
| 1H NMR | Low | Medium | High | Low |
| LC-MS | Low | High | High | Low |
| 2D NOESY | High | Medium | Medium | Low |
| X-Ray | Very High | Low | Low | High |
Part 5: Visualization of Validation Logic
Diagram 1: Structural Validation Decision Tree
This workflow ensures no false positives are carried forward into expensive subsequent synthesis steps.
Caption: A self-validating decision tree. Note that LC-MS filters elemental composition before NMR confirms geometry.
Diagram 2: The NOE Interaction Map
Visualizing the spatial proximity required for a positive NOESY signal.
Caption: Spatial map showing the critical H5-Cyclohexyl proximity. H2 is magnetically isolated from the alkyl group.
References
-
Isotope Pattern Analysis
- Provides baseline chemical shifts for the pyrimidine core (H2/H5/H6)
-
Regioisomer Differentiation
-
Synthetic Context (Suzuki Coupling on Pyrimidines)
-
ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Retrieved from [Link]
- Provides context on the reactivity of 4,6-dihalopyrimidines and typical workup/characteriz
-
-
2D NMR Methodology
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
- Detailed explanation of the NOESY pulse sequence parameters required for the experimental protocol.
-
Sources
- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
Benchmarking Purity Assessment: Elemental Analysis vs. Orthogonal Methods for 4-Bromo-6-cyclohexylpyrimidine
Executive Summary
4-Bromo-6-cyclohexylpyrimidine (CAS: 1086382-19-5) serves as a critical heterocyclic scaffold in the synthesis of kinase inhibitors and antiviral agents. While Elemental Analysis (EA) via combustion remains the historical "gold standard" for establishing bulk purity in peer-reviewed literature (e.g., Journal of Medicinal Chemistry), the presence of the C4-bromine atom introduces specific analytical challenges—namely, incomplete combustion and halogen interference.
This guide objectively compares the traditional Automated Combustion method against Quantitative NMR (qNMR) as a superior orthogonal alternative. We provide optimized protocols to mitigate halogen interference and establish a self-validating purity standard.
The Theoretical Standard
Before assessing experimental methods, the theoretical baseline must be established. For This compound (C₁₀H₁₃BrN₂) , the acceptance criteria for publication typically require experimental values to fall within ±0.4% of these calculated percentages.
| Element | Atomic Mass Contribution | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 120.11 | 49.81% | 49.41% – 50.21% |
| Hydrogen (H) | 13.10 | 5.43% | 5.03% – 5.83% |
| Nitrogen (N) | 28.01 | 11.62% | 11.22% – 12.02% |
| Bromine (Br) | 79.90 | 33.14% | 32.74% – 33.54% |
Molecular Weight: 241.13 g/mol
Method A: Automated Combustion Analysis (CHN/X)
The Traditional Standard
Automated combustion is the primary requirement for new chemical entities (NCEs) in major journals. However, standard protocols often fail for this compound because bromine gases can trap nitrogen or corrode detectors.
Optimized Protocol for Brominated Pyrimidines
Critical Adjustment: You cannot use standard tin capsules alone. You must use an oxidative additive to sequester the bromine.
-
Sample Preparation:
-
Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvent residues (solvent occlusion is the #1 cause of EA failure).
-
Weigh 2.0–3.0 mg of sample into a Tin (Sn) capsule .
-
-
Additives (The "Secret Sauce"):
-
Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.
-
Reasoning: These oxides act as combustion aids and halogen scavengers, preventing the formation of volatile bromine gas (
) which interferes with the Thermal Conductivity Detector (TCD) used for Nitrogen.
-
-
Combustion:
-
Flash combustion at 1050°C (dynamic flash) with Oxygen boost.
-
Carrier gas: Helium.
-
-
Reduction:
-
Pass gases through reduced copper wires at 650°C to convert
to and trap excess oxygen.
-
Visualization: Combustion Workflow with Halogen Scavenging
Method B: Quantitative NMR (qNMR)
The Modern Orthogonal Standard
When EA fails due to hygroscopicity or recalcitrant combustion, qNMR is the superior alternative. Unlike EA, qNMR is specific ; it distinguishes between the analyte and impurities (like unreacted starting materials) that might have similar C/H ratios.
Protocol: Internal Standard Method
This protocol validates the absolute purity of this compound without requiring a reference standard of the compound itself.[1]
-
Internal Standard (IS) Selection:
-
Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.
-
Criteria: High purity (>99.9% TraceCERT), non-hygroscopic, and signals must not overlap with the pyrimidine protons (8.9 ppm and 7.6 ppm).
-
-
Sample Preparation:
-
Weigh ~10 mg of analyte (
) and ~5 mg of IS ( ) directly into the NMR tube using a microbalance (precision ±0.001 mg). -
Dissolve in DMSO-d₆ (ensures solubility of both the lipophilic cyclohexyl group and the polar pyrimidine).
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 60 seconds (must be
of the slowest proton). -
Scans: 16–32 (sufficient for S/N > 400).
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Mass.
-
Comparative Analysis: Which Standard to Use?
The following decision matrix compares the two methods based on experimental data for brominated heterocycles.
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) |
| Accuracy | Good (±0.4%) if optimized | Superior (±0.1% achievable) |
| Specificity | Low (Cannot distinguish isomers or inorganic salts) | High (See specific structure) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) |
| Interference | High (Br requires WO₃; Hygroscopic samples fail) | Low (Solvent peaks excluded) |
| Throughput | High (Automated) | Medium (Manual weighing/processing) |
| Regulatory | Required by J. Med. Chem / J. Org. Chem | Accepted as "Orthogonal Proof" |
Decision Logic for Researchers
Use the following logic flow to determine the appropriate validation step for your drug development pipeline.
Conclusion & Recommendation
For This compound , the presence of the bromine atom necessitates a deviation from standard "submit-and-forget" elemental analysis.
-
Primary Recommendation: Attempt Automated Combustion EA using Tungsten(VI) Oxide as an additive. This satisfies the broadest range of journal requirements.
-
Secondary Recommendation: If EA results deviate by >0.4% (common due to the lipophilic cyclohexyl ring trapping solvent or bromine interference), do not re-run EA blindly. Switch immediately to qNMR using TCNB as the internal standard. This provides a definitive, self-validating purity measurement that is increasingly accepted by regulatory bodies and top-tier journals.
References
-
American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: this compound. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-cyclohexylpyrimidine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural formalities but cornerstones of responsible research. This guide provides an in-depth, practical framework for the safe disposal of 4-Bromo-6-cyclohexylpyrimidine, ensuring the protection of both laboratory personnel and the environment. The causality behind each procedural step is explained to foster a culture of safety and scientific excellence.
Understanding the Hazard Profile of this compound
Key Hazards: Based on analogous compounds, this compound is anticipated to be:
-
Harmful if swallowed: Ingestion may lead to adverse health effects.[1]
-
A skin and eye irritant: Direct contact can cause irritation.[1][2][3]
-
A potential respiratory irritant: Inhalation of dust or fumes should be avoided.[1][2][3]
-
Potentially toxic to aquatic life: Halogenated organic compounds can pose environmental risks if not disposed of correctly.
These potential hazards necessitate a cautious and well-defined approach to its handling and ultimate disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or vapors.[4][5] |
Segregation and Storage of Waste: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[6] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Workflow for Waste Segregation:
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol minimizes risk and ensures regulatory compliance.
1. Waste Collection:
- All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), should be considered hazardous.
- Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.[6][7] The label should include the chemical name, concentration, and hazard symbols.
2. Container Management:
- Use containers compatible with the chemical. For many organic compounds, glass or high-density polyethylene is suitable.[8]
- Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for expansion.[6]
- Keep containers securely closed when not in use.[4][5]
3. Temporary Storage:
- Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]
- Ensure the storage area is away from heat, sparks, and open flames.[2][5]
- Store incompatible waste streams separately to prevent accidental mixing.
4. Final Disposal:
- Disposal must be conducted through a licensed hazardous waste disposal company.[7][9]
- Never dispose of this compound down the drain or in regular trash.[8]
- The most common and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic byproducts like hydrogen bromide.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Contain and Clean:
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Decision Tree for Spill Response:
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. businesswaste.co.uk [businesswaste.co.uk]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. combi-blocks.com [combi-blocks.com]
Comprehensive Safety and Handling Guide for 4-Bromo-6-cyclohexylpyrimidine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Bromo-6-cyclohexylpyrimidine in a laboratory setting. As a Senior Application Scientist, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound. The information herein is synthesized from established safety data for structurally similar compounds, ensuring a cautious and comprehensive approach to handling.
Hazard Analysis and Risk Assessment
This compound is a halogenated heterocyclic compound. Based on data from similar chemical structures, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] It is also presumed to be a skin and eye irritant.[1][2][3][4][5][6]
Anticipated Hazards:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][3][4]
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2][3][4][5]
-
Eye Irritation: Can cause serious eye irritation.[1][3][4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[3][4]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Standard | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact and absorption.[1] Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | To protect eyes from splashes, dust, or vapors that can cause serious irritation.[1][5][7] A face shield should be used when there is a significant splash risk. |
| Body Protection | Chemical-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 Respirator or higher (if handling powder) | To prevent inhalation of fine particles.[8][9][10] For operations that may generate vapors, use a respirator with an appropriate organic vapor cartridge. |
Visual Guide: PPE Donning and Doffing Workflow
To ensure safety, the sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is paramount for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Ventilation: Ensure the chemical fume hood has a certified face velocity (typically 80-120 feet per minute).
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.
Weighing and Aliquoting (for solid form)
-
Don PPE: Follow the donning sequence outlined in the PPE workflow diagram.
-
Work within Containment: Perform all weighing and handling of the solid compound within a certified chemical fume hood.
-
Minimize Dust: Handle the compound gently to avoid generating airborne dust. Use a spatula for transfers.
-
Clean Up: After weighing, carefully decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or isopropanol) and wipe down the work surface. Dispose of contaminated wipes as hazardous waste.
In-Solution Handling
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Closed System: Whenever possible, use a closed system for reactions to prevent the release of vapors.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize exposure.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.
-
Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container.
Visual Guide: Waste Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][5][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][12] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Major Spill | Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately. |
References
- TCI Chemicals. (2025-06-05).
- Fisher Scientific.
- Fisher Scientific. (2012-05-03).
- Aldrich. (2024-08-06).
- Fisher Scientific.
- SAFETY D
- ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-6-hydroxypyrimidine.
- Thermo Fisher Scientific. (2025-09-22).
- Thermo Fisher Scientific. (2025-09-22).
- Matrix Scientific. 4-Bromo-6-methylpyrimidine.
- ChemicalBook. 4-Bromo-6-cyclopentylpyrimidine CAS#: 1086382-17-3.
- Aussie Pharma Direct. (2025-10-20).
- Four Types of Radiation Protection PPE Explained. (2025-08-24).
- Personal Protective Equipment (PPE)
- PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- PRACTICAL RADI
- PubChem. Cyclohexane, 1-bromo-4-methyl- | C7H13Br | CID 22727.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, 1-bromo-4-methyl- | C7H13Br | CID 22727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 7. fishersci.com [fishersci.com]
- 8. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 9. Personal Protective Equipment (PPE) in a Radiation Emergency [de.apcmedgroup.com]
- 10. gerpac.eu [gerpac.eu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
